2-Chloro-N6-isopropyladenosine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H18ClN5O4 |
|---|---|
Molecular Weight |
343.76 g/mol |
IUPAC Name |
(2R,4R,5R)-2-[2-chloro-6-(propan-2-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H18ClN5O4/c1-5(2)16-10-7-11(18-13(14)17-10)19(4-15-7)12-9(22)8(21)6(3-20)23-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,18)/t6-,8+,9?,12-/m1/s1 |
InChI Key |
HJUFYIWBBAHQPW-HRLNAYTHSA-N |
Isomeric SMILES |
CC(C)NC1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CC(C)NC1=C2C(=NC(=N1)Cl)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 2-Chloro-N6-isopropyladenosine
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: A Potent and Selective Adenosine (B11128) A1 Receptor Agonist
2-Chloro-N6-isopropyladenosine (CCPA) is a synthetic adenosine analog that acts as a potent and highly selective agonist for the adenosine A1 receptor.[1][2][3] Its mechanism of action is primarily centered on the activation of this specific G protein-coupled receptor (GPCR), leading to a cascade of intracellular signaling events that modulate various physiological processes. The high affinity and selectivity of CCPA for the A1 receptor make it a valuable tool in pharmacological research to probe the physiological and pathological roles of this receptor subtype.[1][4]
Quantitative Analysis of Receptor Binding and Functional Potency
The selectivity of this compound is evident from its significantly lower dissociation constant (Ki) for the A1 receptor compared to other adenosine receptor subtypes. Functional assays, such as the inhibition of adenylyl cyclase, further confirm its potent agonistic activity at the A1 receptor.
| Receptor Subtype | Species/Tissue | Parameter | Value (nM) | Reference |
| Adenosine A1 | Human | Ki | 0.8 | [5] |
| Rat Brain | Ki | 0.4 | [1][2] | |
| Bovine Brain | Ki | 0.5 | [2][3] | |
| Rat Cardiomyocyte | KD | 0.4 | [4] | |
| Adenosine A2A | Human | Ki | 2300 | [5] |
| Rat Striatum | Ki | 3900 | [1][2] | |
| Adenosine A3 | Human | Ki | 42 | [5] |
| Human (Antagonist) | Ki | 38 | [6] | |
| Human (Antagonist) | KB | 5.0 | [6] | |
| Adenosine A2B | Human | EC50 | 18800 | [5] |
| Functional Assay | Tissue/Cell Type | Parameter | Value (nM) | Reference |
| Adenylyl Cyclase Inhibition | Rat Fat Cell Membranes | IC50 | 33 | [1][2] |
| Adenylyl Cyclase Stimulation | Human Platelet Membranes | EC50 | 3500 | [1][2] |
| Negative Chronotropic Activity | Spontaneously Beating Rat Atria | EC50 | 8.2 | [3] |
Downstream Signaling Pathways
Activation of the adenosine A1 receptor by this compound initiates a signaling cascade through its coupling to inhibitory G proteins (Gi/o). This interaction leads to the dissociation of the G protein into its α and βγ subunits, which then modulate the activity of various downstream effector proteins.
The primary and most well-characterized downstream effect is the inhibition of adenylyl cyclase . The Giα subunit directly inhibits the activity of this enzyme, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[1][2] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous target proteins involved in a wide range of cellular functions.
In addition to adenylyl cyclase inhibition, the Gβγ subunits released upon A1 receptor activation can directly modulate the activity of various ion channels. For instance, activation of A1 receptors has been shown to open G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability. Furthermore, CCPA has been observed to reduce the function of GABA-coupled chloride channels, contributing to its anticonvulsant properties.[2]
Figure 1: Signaling pathway of this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for Adenosine A1 Receptor
This assay is employed to determine the binding affinity (Ki) of this compound for the adenosine A1 receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a reaction tube, combine the membrane preparation, a radiolabeled A1 receptor antagonist (e.g., [3H]DPCPX), and varying concentrations of unlabeled this compound (competitor).
-
For non-specific binding determination, a separate set of tubes should contain a high concentration of a non-radiolabeled A1 receptor agonist (e.g., R-PIA).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Figure 2: Experimental workflow for a radioligand binding assay.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of this compound to inhibit the production of cAMP.
Methodology:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Reaction:
-
In a reaction tube, combine the membrane preparation, ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation, e.g., IBMX), and varying concentrations of this compound.
-
Include a control group with a known activator of adenylyl cyclase (e.g., forskolin) to establish a baseline of stimulated activity.
-
Initiate the reaction by adding MgCl2.
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 15 minutes).
-
-
Termination and Detection:
-
Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
Quantify the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).
-
-
Data Analysis:
-
Plot the amount of cAMP produced against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated adenylyl cyclase activity.
-
Figure 3: Experimental workflow for an adenylyl cyclase activity assay.
References
- 1. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Pharmacology of the highly selective A1 adenosine receptor agonist 2-chloro-N6-cyclopentyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloro-N6-[3H]cyclopentyladenosine ([3H]CCPA)--a high affinity agonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.usbio.net [cdn.usbio.net]
- 6. 2-Chloro-N6-cyclopentyladenosine, adenosine A1 receptor agonist, antagonizes the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Binding Affinity of 2-Chloro-N6-cyclopentyladenosine (CCPA) for Adenosine Receptors: A Technical Overview
Introduction
2-Chloro-N6-cyclopentyladenosine, commonly known as CCPA, is a synthetic adenosine (B11128) analogue renowned for its high potency and remarkable selectivity as an agonist for the A1 adenosine receptor (A1R).[1][2][3] This characteristic makes it an invaluable pharmacological tool for researchers investigating the physiological and pathophysiological roles of the A1R. This document provides a comprehensive technical guide on the binding affinity of CCPA for the family of adenosine receptors, details the experimental protocols used for its characterization, and illustrates the relevant biological pathways.
While the query specified "2-Chloro-N6-isopropyladenosine," the vast body of scientific literature points to 2-Chloro-N6-cyclopentyl adenosine (CCPA) as the prominent and highly selective A1 agonist. Therefore, this guide will focus on the extensive data available for CCPA.
Quantitative Binding Affinity Data
The affinity of a ligand for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. The data below, compiled from various radioligand binding studies, demonstrates the high affinity and selectivity of CCPA for the A1 adenosine receptor across different species.
Table 1: Binding Affinity (Ki) of CCPA for Adenosine Receptor Subtypes
| Receptor Subtype | Species | Tissue / Cell Line | Ki Value (nM) | Reference |
| A1 | Human | CHO Cells | 0.8 | [3] |
| A1 | Human | CHO Cells | 0.83 | [4] |
| A1 | Rat | Brain Membranes | 0.4 | [5][6][7] |
| A1 | Rat | Brain | 1.3 | [8] |
| A1 | Bovine | Brain | 0.5 | [8] |
| A2A | Human | - | 2300 | [3] |
| A2A | Rat | Striatal Membranes | 3900 | [5][7] |
| A2B | Human | - | - | - |
| A3 | Human | CHO Cells | 42 | [1][2][3][4] |
| A3 | Human | - | 38 | [4][9] |
Note: A lower Ki value indicates a higher binding affinity.
The selectivity of CCPA is evident when comparing the Ki value for the A1 receptor to those for the A2A and A3 subtypes. For instance, in rat brain membranes, CCPA demonstrates an almost 10,000-fold selectivity for the A1 receptor over the A2A receptor.[5][7]
Functional Activity Data
Functional assays measure the biological response elicited by a ligand. For G-protein coupled receptors like adenosine receptors, this often involves measuring changes in cyclic AMP (cAMP) levels or other second messengers. The IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values from these assays provide insight into the ligand's potency as an agonist or antagonist.
Table 2: Functional Potency (IC50/EC50) of CCPA
| Receptor Subtype | Assay Type | Biological System | Potency Value (nM) | Effect | Reference |
| A1 | Adenylate Cyclase Inhibition | Rat Fat Cell Membranes | IC50 = 33 | Agonist | [5][7] |
| A2A | Adenylate Cyclase Stimulation | Human Platelet Membranes | EC50 = 3500 | Agonist | [5][7] |
| A2B | - | Human | EC50 = 18800 | Agonist | [3] |
| A3 | Forskolin-stimulated cAMP | Human A3-CHO Cells | No effect up to 10,000 | - | [4] |
| A3 | Antagonism of Cl-IB-MECA | Human A3-CHO Cells | K_B_ = 5.0 | Antagonist | [4][9] |
Interestingly, while CCPA is a potent agonist at A1 receptors, studies on human A3 receptors expressed in CHO cells have shown that it acts as a moderately potent antagonist.[4][9]
Experimental Protocols
The binding affinity of CCPA is primarily determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., CCPA) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.
General Protocol for Competition Radioligand Binding Assay
-
Membrane Preparation :
-
Cells or tissues expressing the target adenosine receptor (e.g., rat brain cortex for A1, or CHO cells stably expressing the human receptor subtype) are harvested.[10][11][12]
-
The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]
-
The homogenate undergoes centrifugation at low speed to remove nuclei and cellular debris. A subsequent high-speed centrifugation pellets the cell membranes, which contain the receptors.[10]
-
The membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined.
-
-
Binding Assay :
-
The assay is typically performed in a final volume containing buffer, a fixed concentration of a selective radioligand, the membrane preparation, and varying concentrations of the unlabeled competitor ligand (CCPA).[11][12]
-
For A1 Receptors : A common radioligand is [3H]PIA (R-N6-phenylisopropyladenosine) or [3H]CCPA itself.[5][7][11]
-
For A2A Receptors : [3H]NECA or [3H]CGS21680 are often used.[5][7][12]
-
For A3 Receptors : [125I]I-AB-MECA or the antagonist [3H]PSB-11 can be employed.[4][12]
-
The mixture is incubated at a specific temperature (e.g., room temperature or 25°C) for a set duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[11][12]
-
-
Separation and Detection :
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Brandel GF/B), which trap the membranes with bound radioligand.[10][12]
-
The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.[10][12]
-
The radioactivity retained on the filters is measured using a scintillation counter.[10]
-
-
Data Analysis :
-
Total Binding : Radioactivity measured in the absence of any competing ligand.
-
Non-specific Binding (NSB) : Radioactivity measured in the presence of a high concentration of a non-labeled standard ligand to saturate the receptors.[11]
-
Specific Binding : Calculated by subtracting the non-specific binding from the total binding.[10]
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. This creates a sigmoidal competition curve, from which the IC50 value is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for a competitive radioligand binding assay.
Caption: Canonical A1 adenosine receptor (Gi-coupled) signaling.
References
- 1. Adenosine A1 Receptor Agonist II, CCPA [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. 2-Chloro-N6-cyclopentyladenosine | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 4. 2-Chloro-N6-cyclopentyladenosine, adenosine A1 receptor agonist, antagonizes the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacology of the highly selective A1 adenosine receptor agonist 2-chloro-N6-cyclopentyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Chloro-N(6)-cyclopentyladenosine, adenosine A(1) receptor agonist, antagonizes the adenosine A(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]
- 12. pubs.acs.org [pubs.acs.org]
The Discovery and Synthesis of 2-Chloro-N6-cyclopentyladenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of 2-Chloro-N6-cyclopentyladenosine (CCPA). Initially synthesized as a high-affinity ligand for adenosine (B11128) A1 receptors, CCPA has become an invaluable tool in pharmacology and drug development due to its high potency and selectivity. This document details its historical discovery, a plausible synthetic route, and in-depth experimental protocols for its characterization. Furthermore, it elucidates the signaling pathways modulated by CCPA and presents its key pharmacological data in a structured format for ease of comparison.
Introduction and Historical Perspective
The quest for selective adenosine receptor agonists has been a significant focus in medicinal chemistry, driven by the diverse physiological roles of adenosine signaling. The discovery of 2-Chloro-N6-cyclopentyladenosine (CCPA) marked a pivotal moment in this field. Synthesized as a potential high-affinity ligand, studies quickly revealed its exceptional potency and selectivity for the A1 adenosine receptor subtype.[1] This high selectivity, reportedly in the order of 10,000-fold over A2A receptors, established CCPA as a gold-standard pharmacological tool for investigating A1 receptor function.[1]
Initial studies in the late 1980s characterized CCPA's binding affinity and its functional effects, such as the inhibition of adenylyl cyclase in rat fat cell membranes, a classic downstream effect of A1 receptor activation.[1] Its development has enabled significant advancements in understanding the role of A1 adenosine receptors in various physiological and pathological processes, including cardiovascular function, neurotransmission, and inflammation.
Synthesis of 2-Chloro-N6-cyclopentyladenosine (CCPA)
Experimental Protocol: Synthesis of CCPA
Step 1: Synthesis of 2,6-dichloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 2,6-dichloropurine (B15474) in a suitable solvent such as toluene.
-
Addition of Reagents: Add 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose and a catalytic amount of a Lewis acid, such as 4-dimethylaminopyridine (B28879) (DMAP).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-130°C) for 1.5-2.5 hours.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting residue is then purified by column chromatography on silica (B1680970) gel to yield 2,6-dichloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine.
Step 2: Synthesis of 2-chloro-6-(cyclopentylamino)-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine
-
Reaction Setup: Dissolve the product from Step 1 in a suitable solvent like ethanol.
-
Addition of Amine: Add cyclopentylamine (B150401) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by chromatography to yield the N6-cyclopentyl substituted purine (B94841) nucleoside.
Step 3: Deprotection to yield 2-Chloro-N6-cyclopentyladenosine (CCPA)
-
Reaction Setup: Dissolve the acetyl-protected product from Step 2 in methanolic ammonia.
-
Reaction Conditions: Stir the solution at room temperature until the deprotection is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is concentrated in vacuo. The residue is then purified by recrystallization or column chromatography to afford the final product, 2-Chloro-N6-cyclopentyladenosine (CCPA).
Pharmacological Characterization: Key Experiments
The pharmacological profile of CCPA is primarily defined by its high affinity and selectivity for the A1 adenosine receptor. This is determined through radioligand binding assays and functional assays that measure the downstream signaling effects of receptor activation.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity (Ki) of a compound for a specific receptor. In the case of CCPA, these assays are typically performed using cell membranes expressing the adenosine A1 receptor and a radiolabeled ligand, such as [3H]CCPA or other A1-selective radioligands.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A1 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer. Determine the protein concentration using a standard method like the Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
A fixed concentration of the radioligand (e.g., [3H]CCPA at a concentration close to its Kd).
-
Varying concentrations of the unlabeled competitor (CCPA or other test compounds).
-
The prepared cell membranes (typically 20-50 µg of protein per well).
-
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled A1 receptor agonist or antagonist (e.g., 10 µM NECA).
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Adenylyl Cyclase Inhibition
Activation of the A1 adenosine receptor, a Gi/o protein-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Functional assays measuring this inhibition are crucial for determining the potency (EC50 or IC50) of agonists like CCPA.
-
Cell Preparation:
-
Use cells endogenously expressing the A1 adenosine receptor (e.g., rat fat cells) or a cell line stably expressing the recombinant human A1 receptor (e.g., CHO cells).
-
Prepare cell membranes as described in the radioligand binding assay protocol.
-
-
Adenylyl Cyclase Assay:
-
In test tubes or a 96-well plate, combine the following components:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and ATP). An ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase) and a phosphodiesterase inhibitor (e.g., IBMX) are often included.
-
A stimulator of adenylyl cyclase, such as forskolin, to induce a measurable level of cAMP production.
-
Varying concentrations of the A1 receptor agonist (CCPA).
-
The prepared cell membranes.
-
-
Incubate the reaction mixture at 30°C or 37°C for a defined period (e.g., 10-30 minutes).
-
-
cAMP Quantification:
-
Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA or by boiling).
-
Quantify the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA, HTRF®, or a radioligand binding assay for cAMP).
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the CCPA concentration.
-
Determine the IC50 value, which is the concentration of CCPA that causes 50% inhibition of the stimulated adenylyl cyclase activity.
-
Signaling Pathways of the A1 Adenosine Receptor
CCPA exerts its effects by activating the A1 adenosine receptor, which is coupled to inhibitory G proteins (Gi/o). This initiates a cascade of intracellular signaling events.
Quantitative Data Summary
The following tables summarize the key quantitative pharmacological data for 2-Chloro-N6-cyclopentyladenosine (CCPA) from various studies.
Table 1: Binding Affinity (Ki) of CCPA at Adenosine Receptors
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference(s) |
| A1 | Human | CHO Cells | [3H]CCPA | 0.8 | [2] |
| A1 | Rat | Brain Membranes | [3H]PIA | 0.4 | [1] |
| A2A | Human | CHO Cells | - | 2300 | [2] |
| A2A | Rat | Striatal Membranes | [3H]NECA | 3900 | [1] |
| A3 | Human | CHO Cells | - | 42 | [2] |
Table 2: Functional Potency (IC50/EC50) of CCPA
| Assay | Species | Tissue/Cell Line | Parameter | Value (nM) | Reference(s) |
| Adenylyl Cyclase Inhibition | Rat | Fat Cell Membranes | IC50 | 33 | [1] |
| Adenylyl Cyclase Stimulation (A2B) | Human | Platelet Membranes | EC50 | 3500 | [1] |
| Adenylyl Cyclase Stimulation (A2B) | Human | hA2B expressing cells | EC50 | 18800 | [2] |
Conclusion
2-Chloro-N6-cyclopentyladenosine (CCPA) remains a cornerstone in adenosine receptor research. Its remarkable potency and selectivity for the A1 receptor have facilitated the elucidation of the physiological and pathophysiological roles of this important G protein-coupled receptor. The synthetic route, while requiring multiple steps, is achievable with standard organic chemistry techniques. The pharmacological characterization of CCPA, through well-defined radioligand binding and functional assays, continues to provide a benchmark for the development of new and even more selective adenosine receptor modulators. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing the necessary foundational knowledge for the synthesis, characterization, and application of this vital pharmacological tool.
References
An In-depth Technical Guide to the Pharmacological Profile of 2-Chloro-N6-isopropyladenosine
Introduction
2-Chloro-N6-isopropyladenosine is a derivative of adenosine (B11128), a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes through the activation of four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The pharmacological profile of adenosine analogs is largely determined by their affinity and selectivity for these receptor subtypes. This document provides a comprehensive technical overview of the anticipated pharmacological characteristics of this compound, with a focus on its interaction with adenosine receptors, its downstream signaling pathways, and the experimental methodologies used for its characterization.
Receptor Binding Profile
The primary molecular target of 2-Chloro-N6-substituted adenosines is the adenosine A1 receptor. These compounds are recognized for their high affinity and selectivity for this receptor subtype. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in a radioligand binding assay.
Table 1: Receptor Binding Affinity of 2-Chloro-N6-cyclopentyladenosine (CCPA)
| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| Human A1 | Recombinant CHO cells | [3H]CCPA | 0.8 | [1][2] |
| Human A2A | Recombinant CHO cells | [3H]ZM241385 | 2300 | [1][2] |
| Human A3 | Recombinant CHO cells | [125I]AB-MECA | 42 | [1][2] |
| Rat A1 | Brain Membranes | [3H]PIA | 0.4 | [3] |
| Rat A2 | Striatal Membranes | [3H]NECA | 3900 | [3] |
| Bovine A1 | Brain | - | 0.5 | [4] |
This data is for 2-Chloro-N6-cyclopentyladenosine (CCPA) and serves as an estimate for this compound.
Functional Activity
As a potent agonist at the adenosine A1 receptor, this compound is expected to modulate the activity of adenylyl cyclase. The A1 receptor is coupled to inhibitory G proteins (Gi/o), and its activation leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). The functional potency of the compound is determined by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in functional assays.
Table 2: Functional Potency of 2-Chloro-N6-cyclopentyladenosine (CCPA)
| Assay | Tissue/Cell Line | Parameter | Value (nM) | Reference |
| Adenylyl Cyclase Inhibition | Rat Fat Cell Membranes | IC50 | 33 | [3] |
| Adenylyl Cyclase Stimulation (A2) | Human Platelet Membranes | EC50 | 3500 | [3] |
| Negative Chronotropy | Spontaneously Beating Rat Atria | EC50 | 8.2 | [4] |
| hA2B Functional Assay | Recombinant Cells | EC50 | 18800 | [1][2] |
This data is for 2-Chloro-N6-cyclopentyladenosine (CCPA) and serves as an estimate for this compound.
Signaling Pathways
Activation of the adenosine A1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to reduced cAMP levels and subsequently decreased protein kinase A (PKA) activity. Additionally, A1 receptor activation can lead to the modulation of various ion channels and other signaling molecules.
References
- 1. 2-Chloro-N6-cyclopentyladenosine | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of the highly selective A1 adenosine receptor agonist 2-chloro-N6-cyclopentyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Deep Dive into 2-Chloro-N6-isopropyladenosine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the structure-activity relationship (SAR) of 2-Chloro-N6-isopropyladenosine (a close analog of the highly selective A₁ adenosine (B11128) receptor agonist, 2-Chloro-N6-cyclopentyladenosine or CCPA), a critical tool in pharmacological research. Understanding how subtle molecular modifications influence receptor affinity and functional activity is paramount for the rational design of novel therapeutics targeting the adenosine receptor system. This document provides a comprehensive overview of the SAR, detailed experimental methodologies, and visual representations of key biological pathways.
Core Concepts: The Adenosine Receptor Family
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological processes. There are four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. The A₁ and A₃ receptors typically couple to inhibitory G proteins (Gᵢ/Gₒ), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, the A₂ₐ and A₂ₑ receptors couple to stimulatory G proteins (Gₛ), resulting in an increase in cAMP. This compound and its analogs are particularly known for their high affinity and selectivity for the A₁ receptor subtype.
Structure-Activity Relationship of this compound Analogs
The affinity and selectivity of adenosine analogs are primarily dictated by substitutions at the N⁶ and C2 positions of the purine (B94841) ring, as well as modifications to the ribose moiety.
The Significance of the 2-Chloro Substitution
The introduction of a chlorine atom at the C2 position of the adenosine scaffold generally enhances affinity for the A₁ receptor. Comparing N⁶-cyclopentyladenosine (CPA) with its 2-chloro derivative, 2-chloro-N⁶-cyclopentyladenosine (CCPA), reveals a significant increase in A₁ receptor affinity and selectivity. For instance, CCPA exhibits a Kᵢ value of approximately 0.4 nM at rat A₁ receptors, which is a 2-fold higher affinity than its parent compound, CPA (Kᵢ of 0.8 nM)[1]. This modification dramatically decreases affinity for the A₂ₐ receptor, leading to an almost 10,000-fold A₁ selectivity for CCPA[1].
The Role of the N⁶-Substituent
The nature of the substituent at the N⁶ position is a critical determinant of A₁ receptor affinity and selectivity. Small, cyclic alkyl groups, such as cyclopentyl in CCPA, are well-tolerated and contribute to high affinity. The N⁶-isopropyl group also confers high A₁ affinity. The A₁ receptor possesses a hydrophobic pocket that accommodates these N⁶-substituents.
Ribose Moiety Modifications
Modifications to the ribose sugar can also impact activity. While not a direct feature of this compound itself, it is a key area in the broader SAR of adenosine agonists.
Quantitative Analysis of Receptor Binding and Functional Potency
The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) of this compound and related compounds at various adenosine receptor subtypes. This data provides a clear quantitative picture of the structure-activity relationships.
| Compound | Receptor Subtype | Kᵢ (nM) | Species | Reference |
| 2-Chloro-N⁶-cyclopentyladenosine (CCPA) | A₁ | 0.4 | Rat | [1] |
| A₂ₐ | 3900 | Rat | [1] | |
| Human A₁ | 0.8 | Human | [2] | |
| Human A₂ₐ | 2300 | Human | [2] | |
| Human A₃ | 42 | Human | [2] | |
| N⁶-Cyclopentyladenosine (CPA) | A₁ | 0.8 | Rat | [1] |
| Human A₁ | 2.3 | Human | [3] | |
| Human A₂ₐ | 790 | Human | [3] | |
| Human A₃ | 43 | Human | [3] | |
| R-N⁶-phenylisopropyladenosine (R-PIA) | A₁ | - | - | [1] |
Table 1: Binding Affinities (Kᵢ) of Selected Adenosine Receptor Agonists.
| Compound | Assay | IC₅₀/EC₅₀ (nM) | Tissue/Cell Line | Reference |
| 2-Chloro-N⁶-cyclopentyladenosine (CCPA) | Adenylate Cyclase Inhibition (IC₅₀) | 33 | Rat Fat Cell Membranes | [1] |
| Adenylate Cyclase Stimulation (EC₅₀) | 3500 | Human Platelet Membranes | [1] | |
| Human A₂ₑ (EC₅₀) | 18800 | - | [2] |
Table 2: Functional Potencies of 2-Chloro-N⁶-cyclopentyladenosine (CCPA).
Key Signaling Pathways
Activation of the A₁ adenosine receptor by agonists like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to decreased cAMP levels. However, other pathways are also modulated.
References
- 1. A Structure-Activity Relationship Study of Bitopic N6-Substituted Adenosine Derivatives as Biased Adenosine A1 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selected C8 two-chain linkers enhance the adenosine A1/A2A receptor affinity and selectivity of caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of 2-Chloro-N6-cyclopentyladenosine (CCPA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-N6-cyclopentyladenosine (CCPA) is a potent and highly selective agonist for the adenosine (B11128) A1 receptor. Its in vivo administration elicits significant physiological responses, primarily impacting the cardiovascular and central nervous systems. This technical guide provides a comprehensive overview of the in vivo effects of CCPA, detailing its mechanism of action, summarizing quantitative data from preclinical studies, and providing detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those targeting adenosinergic pathways.
Introduction
Adenosine is an endogenous nucleoside that plays a crucial role in regulating a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The adenosine A1 receptor is of particular interest due to its significant involvement in cardiovascular and neuronal functions. 2-Chloro-N6-cyclopentyladenosine (CCPA) has emerged as a critical pharmacological tool for studying the in vivo roles of the A1 receptor, owing to its high affinity and remarkable selectivity for this receptor subtype. This guide will delve into the in vivo effects of CCPA administration, with a focus on its cardiovascular and neurological implications.
Mechanism of Action
CCPA exerts its effects by selectively binding to and activating the adenosine A1 receptor, a member of the G protein-coupled receptor superfamily. The A1 receptor is primarily coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist like CCPA, the G protein dissociates into its Gαi/o and Gβγ subunits, which in turn modulate various downstream effector systems.
Key signaling pathways affected by A1 receptor activation include:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA) and subsequently modulates the phosphorylation of numerous target proteins.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of various ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated Ca2+ channels, which reduces calcium influx.
-
Activation of Phospholipase C: In some cell types, A1 receptor activation can also lead to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
The culmination of these signaling events underlies the physiological effects observed upon in vivo administration of CCPA.
Adenosine A1 Receptor Signaling Pathway.
In Vivo Cardiovascular Effects
The administration of CCPA in vivo elicits pronounced cardiovascular responses, primarily characterized by bradycardia (decreased heart rate) and hypotension (decreased blood pressure). These effects are a direct consequence of A1 receptor activation in cardiac tissue and vascular smooth muscle.
Quantitative Data
The following tables summarize the dose-dependent cardiovascular effects of CCPA observed in various preclinical models.
Table 1: Effects of Intraperitoneal (i.p.) CCPA Administration on Cardiovascular Parameters in Spontaneously Hypertensive Rats (SHR) [1]
| Dose (mg/kg, i.p.) | Maximum Decrease in Diastolic Blood Pressure (mmHg) | Time to Maximum Effect (minutes) |
| 0.01 | ~25 | ~30 |
| 0.03 | ~50 | ~30 |
| 0.1 | ~70 | ~30 |
Data extracted from a study utilizing telemetry for continuous monitoring.
Table 2: Cardioprotective Effects of CCPA in a Rabbit Model of Myocardial Infarction
| Treatment Group | Infarct Size (% of Ischemic Zone) |
| Control | 46.5 ± 3.0 |
| CCPA (0.125 mg/kg) | 30.8 ± 4.2 |
| CCPA (0.25 mg/kg) + DPCPX | 26.2 ± 1.9 |
*p < 0.01 vs Control. DPCPX (an A1 antagonist) was administered after reperfusion to reverse hemodynamic side effects without blocking the protective effect.
Experimental Protocol: Assessment of Cardiovascular Effects in Rodents
This protocol outlines a method for evaluating the cardiovascular effects of CCPA in anesthetized rats.
Materials:
-
2-Chloro-N6-cyclopentyladenosine (CCPA)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Saline (0.9% NaCl)
-
Heparinized saline
-
Pressure transducer and data acquisition system
-
Catheters (e.g., PE-50 tubing)
-
Surgical instruments
-
Warming pad
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain a stable plane of anesthesia. Place the animal on a warming pad to maintain body temperature.
-
Catheter Implantation:
-
Arterial Cannulation (for Blood Pressure Measurement): Expose the carotid artery and carefully insert a heparinized saline-filled catheter. Secure the catheter in place and connect it to a pressure transducer to record blood pressure.
-
Venous Cannulation (for Drug Administration): Expose the jugular vein and insert a catheter for the intravenous administration of CCPA.
-
-
Stabilization: Allow the animal to stabilize for a period of 20-30 minutes, during which baseline cardiovascular parameters (heart rate and blood pressure) are recorded.
-
CCPA Administration: Administer CCPA intravenously as a bolus injection or a continuous infusion at the desired doses. A vehicle control (saline) should also be administered to a separate group of animals.
-
Data Recording: Continuously record blood pressure and heart rate throughout the experiment.
-
Data Analysis: Analyze the recorded data to determine the dose-dependent effects of CCPA on mean arterial pressure and heart rate.
Cardiovascular Assessment Workflow.
In Vivo Neurological Effects
CCPA exhibits significant neurological effects, most notably its potent anticonvulsant properties. This is attributed to the activation of A1 receptors in the brain, which leads to a reduction in neuronal excitability and neurotransmitter release.
Quantitative Data
The following table summarizes the anticonvulsant effects of CCPA in various preclinical seizure models.
Table 3: Anticonvulsant Effects of Intraperitoneal (i.p.) CCPA Administration in Rodents
| Animal Model | Seizure Model | Dose (mg/kg, i.p.) | Effect | Reference |
| Mouse | Maximal Electroshock (MES) | 0.25 - 0.5 | Significantly elevated electroconvulsive threshold | [1] |
| Rat (12-day-old) | Hippocampal Afterdischarges | 0.5 - 1.0 | Significantly increased afterdischarge threshold | [2] |
| Rat (60-day-old) | Hippocampal Afterdischarges | 0.5 - 1.0 | Significantly increased afterdischarge threshold | [2] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
This protocol describes a common method for evaluating the anticonvulsant activity of CCPA.
Materials:
-
2-Chloro-N6-cyclopentyladenosine (CCPA)
-
Vehicle (e.g., saline with a solubilizing agent)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Electrode solution (e.g., saline)
-
Male mice (e.g., ICR strain, 20-25 g)
Procedure:
-
Animal Groups: Divide the mice into several groups, including a vehicle control group and groups receiving different doses of CCPA.
-
CCPA Administration: Administer CCPA or vehicle intraperitoneally (i.p.) at a predetermined time before the induction of seizures (e.g., 30 minutes).
-
Seizure Induction:
-
Apply a drop of electrode solution to the corneal electrodes.
-
Gently restrain the mouse and apply the electrodes to the corneas.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the MES test. The seizure typically lasts for 10-15 seconds.
-
Data Analysis: For each group, calculate the percentage of animals protected from the tonic hindlimb extension. Determine the ED50 (the dose that protects 50% of the animals) of CCPA.
MES Seizure Test Workflow.
Conclusion
2-Chloro-N6-cyclopentyladenosine (CCPA) is an invaluable pharmacological tool for the in vivo investigation of adenosine A1 receptor function. Its administration produces robust and reproducible cardiovascular and neurological effects, primarily hypotension, bradycardia, and anticonvulsant activity. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers aiming to explore the therapeutic potential of targeting the adenosine A1 receptor in various pathological conditions. Further research into the long-term effects and potential side effects of CCPA and other A1 receptor agonists is warranted to fully elucidate their clinical applicability.
References
A Technical Guide to the Cellular Signaling Pathways Activated by 2-Chloro-N6-isopropyladenosine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chloro-N6-isopropyladenosine, commonly referred to as CCPA, is a synthetic adenosine (B11128) analog. It is a potent and highly selective agonist for the A1 adenosine receptor (A1AR), a G protein-coupled receptor (GPCR).[1][2][3][4] Due to its high selectivity, CCPA is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A1AR. This receptor is implicated in a multitude of processes, particularly in the cardiovascular, central nervous, and renal systems. Understanding the downstream signaling cascades initiated by CCPA is crucial for elucidating the therapeutic potential and mechanism of action of A1AR agonists. This guide provides an in-depth overview of the core signaling pathways activated by this compound, presents quantitative data, details key experimental protocols, and visualizes these pathways and workflows.
Pharmacological Profile of this compound (CCPA)
CCPA exhibits a strong preference for the A1 adenosine receptor over other adenosine receptor subtypes (A2A, A2B, and A3). This selectivity is evident in both radioligand binding assays and functional studies. The following tables summarize the quantitative data regarding the binding affinity and functional potency of CCPA.
Table 1: Binding Affinity (Ki) of CCPA at Human and Rat Adenosine Receptors
| Receptor Subtype | Species | Ki (nM) | Reference |
| A1 | Human | 0.8 | [3] |
| Rat | 0.4 - 1.3 | [1][4] | |
| A2A | Human | 2300 | [3] |
| Rat | 3900 | [1][4] | |
| A3 | Human | 42 | [3] |
| Human | 38 (Antagonist Ki) | [5] |
Table 2: Functional Potency (IC50/EC50) of CCPA
| Assay | System | Potency Value (nM) | Effect | Reference |
| Adenylyl Cyclase Activity | Rat Fat Cell Membranes | IC50: 33 | Inhibition | [1][4] |
| Adenylyl Cyclase Activity | Human Platelet Membranes | EC50: 3500 | Stimulation | [1][4] |
| Chronotropic Activity | Spontaneously Beating Rat Atria | EC50: 8.2 | Negative | [2][4] |
| hA2B Receptor Activation | Recombinant Cells | EC50: 18800 | Agonist | [3] |
| cAMP Production (A3 Receptor) | CHO Cells | EC50: 242 (for CPA, not CCPA) | Inhibition | [5] |
Note: While a potent A1 agonist, CCPA has been shown to act as a moderately potent antagonist at the human A3 adenosine receptor.[5]
Core Signaling Pathways Activated by this compound
As an A1AR agonist, CCPA primarily initiates signaling through the Gαi/o family of G proteins. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). However, A1AR activation can also trigger other important signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.
A1 Adenosine Receptor - Gαi/o Pathway: Inhibition of Adenylyl Cyclase
The quintessential signaling pathway for the A1AR is the inhibition of adenylyl cyclase. Upon binding of CCPA, the A1AR undergoes a conformational change, activating the associated heterotrimeric G protein. The Gαi/o subunit dissociates from the Gβγ dimer, and in its GTP-bound state, directly inhibits the activity of adenylyl cyclase. This enzymatic inhibition leads to a reduction in the conversion of ATP to cAMP, thereby lowering intracellular cAMP levels. A decrease in cAMP reduces the activity of Protein Kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream targets, including transcription factors like CREB.[6]
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
Activation of the A1AR by CCPA can also lead to the stimulation of the MAPK/ERK pathway, a critical cascade regulating cell proliferation, differentiation, and survival.[7][8] This activation is often mediated by the Gβγ subunits released from the G protein. The Gβγ dimer can activate various intermediates, including Src kinase and phosphoinositide 3-kinase (PI3K), which then converge on the small GTPase Ras. Activated Ras initiates a kinase cascade, leading to the sequential phosphorylation and activation of Raf (MAPKKK), MEK1/2 (MAPKK), and finally ERK1/2 (MAPK).[9] Phosphorylated ERK1/2 translocates to the nucleus to regulate the activity of transcription factors such as c-Fos and Elk-1, thereby altering gene expression.[8]
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt signaling pathway is another crucial cascade regulated by A1AR activation, playing a central role in cell survival, growth, and metabolism.[10][11] Similar to the MAPK/ERK pathway, activation can be initiated by the Gβγ dimer. Gβγ can directly activate PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[10] PIP3 acts as a second messenger, recruiting and activating PDK1 and Akt (also known as Protein Kinase B) at the plasma membrane. Full activation of Akt requires phosphorylation at two key sites (Thr308 and Ser473).[10] Activated Akt then phosphorylates a wide array of downstream targets to inhibit apoptosis (e.g., by phosphorylating Bad) and promote cell survival and growth (e.g., through mTORC1).[10][12]
Experimental Protocols
To quantify the activation of these signaling pathways by CCPA, specific assays are employed. Below are detailed methodologies for three key experiments.
Cyclic AMP (cAMP) Assay
This protocol describes a competitive immunoassay to measure changes in intracellular cAMP levels following A1AR activation, typically in cultured cells. For Gαi-coupled receptors, a stimulator like forskolin (B1673556) is used to raise basal cAMP levels, allowing for the measurement of inhibition.[6]
Methodology:
-
Cell Culture: Plate cells expressing the A1AR in a suitable multi-well plate and grow to the desired confluency.
-
Pre-treatment: Aspirate the growth medium and wash cells with a serum-free medium or buffer. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a specified time to prevent cAMP degradation.[13]
-
Compound Addition: Add varying concentrations of CCPA to the wells.
-
Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except for the negative control) to induce cAMP production.[6]
-
Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 15-30 minutes).
-
Cell Lysis: Terminate the reaction by aspirating the medium and adding a lysis buffer.
-
cAMP Detection: Perform a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen) according to the manufacturer's instructions.[14][15] In brief, the cAMP in the cell lysate competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP in the lysate. Plot the signal against the log concentration of CCPA and fit to a dose-response curve to determine the IC50 value.
Western Blot Analysis for Phosphorylated ERK1/2 (p-ERK)
This protocol outlines the detection of ERK1/2 phosphorylation as a measure of MAPK pathway activation. The assay quantifies the ratio of phosphorylated ERK (p-ERK) to total ERK.[16][17]
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Serum-starve the cells for several hours to reduce basal pathway activation. Treat cells with CCPA at various concentrations and for different time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA or Bradford assay) to ensure equal protein loading.[16]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[19]
-
Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.[16]
-
Stripping and Re-probing: To normalize the data, strip the membrane of antibodies and re-probe it with a primary antibody for total ERK1/2.[18]
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample.
Akt Kinase Activity Assay
This protocol describes a method to measure the kinase activity of Akt, confirming the activation of the PI3K/Akt pathway.[20]
Methodology:
-
Cell Treatment and Lysis: Treat and lyse cells as described for the Western Blot protocol.
-
Akt Immunoprecipitation: Add an Akt-specific antibody to a defined amount of cell lysate (e.g., 200-500 µg of total protein).[21] Incubate to form an antibody-antigen complex.
-
Immune Complex Capture: Add Protein A/G-conjugated beads (e.g., Sepharose or magnetic beads) to the lysate and incubate to capture the Akt immune complex.[21]
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer and then with a kinase assay buffer to remove non-specifically bound proteins.[20]
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing ATP and a specific Akt substrate (e.g., recombinant GSK-3α).[21] Incubate at 30°C to allow Akt to phosphorylate the substrate.
-
Termination and Sample Prep: Terminate the reaction by adding SDS-PAGE sample buffer and boiling the samples. Centrifuge to pellet the beads and collect the supernatant.
-
Western Blot Detection: Analyze the supernatant by Western Blot, using a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-GSK-3α).[20]
-
Data Analysis: Quantify the band intensity of the phosphorylated substrate to determine the relative kinase activity of Akt in the original lysate.
Conclusion
This compound is an indispensable tool for probing the function of the A1 adenosine receptor. Its activation triggers a complex network of signaling pathways, headlined by the canonical inhibition of adenylyl cyclase and extending to the modulation of the MAPK/ERK and PI3K/Akt cascades. A thorough understanding of these pathways, coupled with robust experimental validation, is essential for researchers and drug developers aiming to leverage the therapeutic potential of targeting the A1 adenosine receptor. The data and protocols provided in this guide serve as a comprehensive resource for investigating the cellular and molecular effects of this potent and selective agonist.
References
- 1. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of the highly selective A1 adenosine receptor agonist 2-chloro-N6-cyclopentyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloro-N6-cyclopentyladenosine | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 4. apexbt.com [apexbt.com]
- 5. 2-Chloro-N6-cyclopentyladenosine, adenosine A1 receptor agonist, antagonizes the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 8. MAPK-ERK1/2/5 Signal Transduction Pathway | Bio-Techne [bio-techne.com]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PI3K/AKT signaling pathway controls the quiescence of the low-Rhodamine123-retention cell compartment enriched for melanoma stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2.9. Cyclic Adenosine Monophosphate (cAMP) Assay [bio-protocol.org]
- 14. innoprot.com [innoprot.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. 3.4. Western Blotting and Detection [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. abcam.com [abcam.com]
- 21. resources.novusbio.com [resources.novusbio.com]
Methodological & Application
Application Notes and Protocols for the Solubilization of 2-Chloro-N6-isopropyladenosine in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed protocols for the dissolution of 2-Chloro-N6-isopropyladenosine, a potent and selective adenosine (B11128) A1 receptor agonist, for use in various in vitro experimental settings. Adherence to these guidelines is crucial for ensuring the compound's stability and activity.
Compound Information
-
Name: this compound (also referred to as 2-Chloro-N6-cyclopentyladenosine or CCPA)
-
CAS Number: 37739-05-2
-
Molecular Formula: C₁₅H₂₀ClN₅O₄
-
Molecular Weight: 369.81 g/mol
-
Mechanism of Action: this compound is a high-affinity agonist for the adenosine A1 receptor (A1AR), a G protein-coupled receptor (GPCR). Activation of A1AR by an agonist like CCPA leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] This compound exhibits high selectivity for the A1 receptor over other adenosine receptor subtypes.[1][2][3][4][5]
Solubility Data
The solubility of this compound is critical for the preparation of stock and working solutions. The following table summarizes its solubility in various common laboratory solvents. It is recommended to use the batch-specific molecular weight provided on the product's certificate of analysis for precise calculations.[3]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 36.98 | 100 | Dimethyl sulfoxide (B87167) (DMSO) is a highly effective solvent for creating concentrated stock solutions.[3][5] |
| Ethanol | 36.98 | 100 | Ethanol is another suitable solvent for preparing stock solutions.[3][5] |
| Methanol | 19.60 - 20.40 | ~53 - 55 | Soluble, yielding a clear, colorless to faintly yellow solution.[6] |
| Water | 1.7 | ~4.6 | Slightly soluble in water.[6] A hydrate (B1144303) form may be more water-soluble.[7] |
| 0.1 M HCl | 12 | ~32.4 | Solubility is enhanced in acidic aqueous solutions.[6] |
| PBS (pH 7.2) | Insoluble | - | The compound is practically insoluble in phosphate-buffered saline.[4] |
Experimental Protocols
Preparation of a Concentrated Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a 100 mM stock solution in DMSO, which can be stored for extended periods and diluted for various in vitro applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, use the following calculation: Mass (mg) = 100 mmol/L * 1 L/1000 mL * 1 mL * 369.81 g/mol * 1000 mg/g = 36.98 mg
-
Weigh the compound: Carefully weigh out the calculated mass of this compound powder and place it into a sterile vial.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the solution until the powder is completely dissolved. If precipitation occurs, gentle warming and/or sonication can aid in dissolution.[8]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[8]
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous medium suitable for cell culture experiments. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.1%).
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Determine the final desired concentration: For example, to prepare a 100 µM working solution.
-
Perform serial dilutions:
-
Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of cell culture medium to get a 100 µM solution.
-
Further dilute this intermediate solution as needed to achieve the final desired concentration for your experiment.
-
-
Mix thoroughly: Gently mix the working solution by pipetting up and down or by gentle inversion.
-
Apply to cells: Add the final working solution to your cell cultures. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in in vitro assays.
Caption: Mechanism of action of this compound.
Caption: Workflow for preparing and using the compound.
References
- 1. apexbt.com [apexbt.com]
- 2. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloro-N6-cyclopentyladenosine | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.usbio.net [cdn.usbio.net]
- 6. 2-Chloro-N6-cyclopentyladenosine adenosinereceptoragonist 37739-05-2 [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 2-Chloro-N6-isopropyladenosine Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the handling, storage, and use of 2-Chloro-N6-isopropyladenosine powder, a nucleoside derivative with potential applications in various research fields.
Product Information
-
Chemical Name: this compound
-
CAS Number: 23541-30-2
-
Molecular Formula: C₁₃H₁₈ClN₅O₄
-
Molecular Weight: 343.77 g/mol
-
Description: A white to off-white powder.
Recommended Storage Conditions
Proper storage is critical to maintain the stability and integrity of this compound powder. The following conditions are recommended based on supplier data.
| Condition | Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years[1] | Store in a tightly sealed container in a dry and cool place.[2] |
| In Solvent | -80°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. |
General Handling Precautions:
-
Handle in a well-ventilated area.[2]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Keep away from incompatible materials.[2]
Solubility and Stock Solution Preparation
Table for Preparing Stock Solutions:
The following table provides the volume of solvent required to prepare different concentrations of a this compound stock solution.
| Mass of Compound | 1 mM | 5 mM | 10 mM |
| 1 mg | 2.9089 mL | 0.5818 mL | 0.2909 mL |
| 5 mg | 14.5446 mL | 2.9089 mL | 1.4545 mL |
| 10 mg | 29.0892 mL | 5.8178 mL | 2.9089 mL |
Protocol for Reconstitution:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the calculated volume of the desired solvent (e.g., DMSO) to the vial.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
For long-term storage, aliquot the stock solution into smaller volumes and store at -80°C.
Mechanism of Action
This compound is a nucleoside derivative.[1] Based on the pharmacological profile of the structurally similar and widely studied A1 adenosine (B11128) receptor agonist, 2-Chloro-N6-cyclopentyladenosine (CCPA), it is anticipated that this compound acts as a selective agonist for the A1 adenosine receptor.
A1 adenosine receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Activation of A1 receptors can also lead to the activation of potassium channels and the inhibition of calcium channels, leading to hyperpolarization and reduced neuronal excitability.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound to assess its activity as an A1 adenosine receptor agonist.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of this compound for the A1 adenosine receptor.
Materials:
-
Cell membranes expressing the A1 adenosine receptor (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the A1 receptor (e.g., [³H]CCPA)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known A1 agonist)
-
96-well plates
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and either the assay buffer (for total binding), the non-specific binding control, or the serially diluted test compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels, which is a functional readout of A1 receptor activation.
Materials:
-
Cells expressing the A1 adenosine receptor (e.g., CHO or HEK293 cells)
-
This compound (test compound)
-
Forskolin (B1673556) or another adenylyl cyclase activator
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture medium and plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
Plot the cAMP concentration as a function of the log concentration of the test compound.
-
Determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
Disclaimer
This product is for research use only and is not intended for human or veterinary use. The information provided is for guidance only and should not be considered a substitute for established laboratory safety protocols and practices. Researchers should always consult the latest safety data sheets and relevant literature before handling or using this compound.
References
Application Notes and Protocols for 2-Chloro-N6-isopropyladenosine in Primary Neuronal Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-N6-isopropyladenosine is a derivative of adenosine (B11128), which is expected to act as an agonist for adenosine receptors. Based on the structure-activity relationships of related compounds, it is predicted to be an agonist at the A1 adenosine receptor. A closely related compound, 2-chloro-N6-(R-phenylisopropyl)adenosine, has been identified as a dual A1/A3 adenosine receptor agonist[1][2]. Adenosine A1 receptor activation in the central nervous system is known to be neuroprotective and to modulate neuronal excitability, primarily through the inhibition of adenylyl cyclase and the modulation of ion channel activity.
These application notes provide a general framework for the use of this compound in primary neuronal cultures, including recommended procedures for preparation, treatment, and analysis of its effects.
Mechanism of Action: Adenosine A1 Receptor Signaling
Activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is predominantly inhibitory to neuronal activity. The A1 receptor is coupled to Gi/Go proteins. Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The α subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can directly modulate the activity of ion channels, such as promoting the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. This leads to membrane hyperpolarization and a reduction in neurotransmitter release, respectively.
Quantitative Data: Comparative Affinity of Adenosine Receptor Agonists
The following table summarizes the binding affinities (Ki values) of several common adenosine receptor agonists for human adenosine receptors. This data is provided for comparative purposes to contextualize the potential activity of this compound. Data for the closely related compound 2-chloro-N6-(R-phenylisopropyl)adenosine is included where available.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A2B EC50 (nM) |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | 0.8 | 2300 | 42 | 18800[3][4] |
| N6-cyclopentyladenosine (CPA) | 2.25 | - | - | - |
| 2-chloro-N6-(R-phenylisopropyl)adenosine | Dual A1/A3 agonist | - | Dual A1/A3 agonist | -[1][2] |
| N6-(R)-phenylisopropyladenosine (R-PIA) | - | - | - | - |
| 5'-N-Ethylcarboxamidoadenosine (NECA) | - | - | - | - |
Note: A lower Ki value indicates a higher binding affinity. Data for this compound is not available.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Ethanol, sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Based on protocols for the similar compound CCPA, this compound is likely soluble in DMSO and ethanol.[3][4]
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 343.77 g/mol , dissolve 3.44 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to several months.
Treatment of Primary Neuronal Cultures
Materials:
-
Primary neuronal cultures (e.g., cortical, hippocampal, or other CNS neurons)
-
Complete neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (sterile DMSO)
Protocol:
-
Culture primary neurons on appropriate substrates (e.g., poly-D-lysine coated plates or coverslips) to the desired density and maturity.
-
On the day of the experiment, prepare working solutions of this compound by diluting the 10 mM stock solution in pre-warmed complete neuronal culture medium to the desired final concentrations. A typical starting range for potent adenosine A1 receptor agonists is 1 nM to 10 µM.
-
Prepare a vehicle control by diluting the DMSO stock solution in culture medium to the same final concentration of DMSO as the highest concentration of the test compound. The final DMSO concentration should typically be kept below 0.1% (v/v) to avoid solvent toxicity.
-
Carefully remove a portion of the old culture medium from the neuronal cultures and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the treated cultures for the desired period (e.g., 30 minutes for acute signaling studies, or 24-72 hours for studies on neuronal survival or gene expression).
-
Following incubation, the cells can be processed for various downstream analyses.
Assessment of Neuronal Viability (MTT Assay)
Materials:
-
Treated primary neuronal cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Following treatment with this compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 3-4 hours at 37°C in a humidified incubator.
-
Add 100 µL of solubilization buffer to each well.
-
Incubate the plate overnight at 37°C to allow for complete solubilization of the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Visualizations
Adenosine A1 Receptor Signaling Pathway
Caption: Adenosine A1 Receptor Signaling Pathway.
Experimental Workflow
Caption: General experimental workflow for primary neuronal cultures.
References
- 1. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloro-N6-cyclopentyladenosine | Adenosine A1 Receptor Agonists: R&D Systems [rndsystems.com]
- 4. 2-Chloro-N6-cyclopentyladenosine | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
Application Notes and Protocols for 2-Chloro-N6-cyclopentyladenosine (CCPA) in Electrophysiology Recordings
Important Note: This document provides information for 2-Chloro-N6-cyclopentyladenosine (CCPA) , a highly selective A1 adenosine (B11128) receptor agonist. The initial request for "2-Chloro-N6-isopropyladenosine (CPIA)" did not yield specific data for electrophysiological applications in the current literature. CCPA is a closely related and widely used alternative for studying A1 adenosine receptor function in electrophysiology.
These application notes are intended for researchers, scientists, and drug development professionals utilizing electrophysiological techniques to investigate the function of A1 adenosine receptors.
Introduction
2-Chloro-N6-cyclopentyladenosine (CCPA) is a potent and highly selective agonist for the A1 adenosine receptor, demonstrating significantly higher affinity for A1 over A2A, A2B, and A3 receptors.[1][2][3] This selectivity makes it an invaluable tool for isolating and studying the physiological and pathophysiological roles of A1 receptor activation in various tissues, particularly in the central nervous system (CNS) and cardiovascular system. In electrophysiology, CCPA is frequently used to modulate neuronal excitability, synaptic transmission, and cardiac function. Activation of A1 receptors by CCPA typically leads to inhibitory effects, such as a reduction in neurotransmitter release and hyperpolarization of cell membranes.
Data Presentation: Quantitative Summary of CCPA Concentrations
The following table summarizes the effective concentrations of CCPA used in various electrophysiological and related functional assays. These values can serve as a starting point for experimental design.
| Parameter | Agonist | Concentration/Dose | Cell/Tissue Type | Electrophysiological/Functional Effect | Reference |
| Inhibition of Synaptic Responses | CCPA | 100 nM | Rat CA2 Pyramidal Neurons | Robust and lasting decrease in the amplitude of synaptic responses. | [1] |
| Inhibition of EPSCs | CPA | 40 nM | Rat Basolateral Amygdala (BLA) Pyramidal Neurons | Significant inhibition of AMPA-mediated EPSCs. | [4] |
| Reduction in Heart Rate | CCPA | 1 nM - 1 µM | Isolated Rat Langendorff Hearts | Concentration-dependent reduction in heart rate. | [5] |
| Negative Chronotropic Activity | CCPA | EC50 = 8.2 nM | Spontaneously Beating Rat Atria | Marked negative chronotropic activity. | [4] |
| Cardioprotection | CCPA | 3 nM | Rat Langendorff Model (Global Ischemia) | Prevention of the rise in diastolic pressure and coronary perfusion pressure during reperfusion. | [4] |
| Adenylate Cyclase Inhibition (A1) | CCPA | IC50 = 33 nM | Rat Fat Cell Membranes | Inhibition of adenylate cyclase activity. | [1][2] |
| Hippocampal Afterdischarge Threshold | CCPA | 0.5 or 1 mg/kg (i.p.) | In vivo, Rat Hippocampus | Significant increase in the threshold for eliciting hippocampal afterdischarges. | [6] |
Signaling Pathways and Experimental Workflows
A1 Adenosine Receptor Signaling Pathway
The primary mechanism of action for CCPA is the activation of the A1 adenosine receptor, a G-protein coupled receptor (GPCR). The activation of this receptor initiates a signaling cascade that leads to the observed inhibitory effects.
Caption: A1 Adenosine Receptor Signaling Pathway Activated by CCPA.
Electrophysiology Experimental Workflow
The following diagram illustrates a typical workflow for an electrophysiology experiment investigating the effects of CCPA on neuronal activity.
Caption: Typical Workflow for a Patch-Clamp Electrophysiology Experiment Using CCPA.
Experimental Protocols
The following are generalized protocols for preparing and using CCPA in electrophysiology experiments. Specific parameters should be optimized for the experimental model and research question.
Protocol 1: Preparation of CCPA Stock Solution
-
Reagent: 2-Chloro-N6-cyclopentyladenosine (CCPA) powder.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating a high-concentration stock solution.
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 1 mg of CCPA (Molecular Weight: ~383.8 g/mol ) in 260.5 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
Protocol 2: Whole-Cell Patch-Clamp Recording of Synaptic Currents
This protocol describes the application of CCPA to study its effects on excitatory postsynaptic currents (EPSCs) in brain slices.
-
Tissue Preparation:
-
Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region (e.g., hippocampus, amygdala) in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF).
-
Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF at a rate of 2-3 mL/min.
-
Using patch-clamp technique, obtain a whole-cell recording from a target neuron.
-
The internal pipette solution should be appropriate for the currents being measured (e.g., a cesium-based solution for isolating excitatory currents).
-
-
Experimental Procedure:
-
Record a stable baseline of synaptic activity (e.g., evoked or spontaneous EPSCs) for 5-10 minutes.
-
Prepare the working concentration of CCPA (e.g., 100 nM) by diluting the DMSO stock solution into the ACSF immediately before use. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
Switch the perfusion to the ACSF containing CCPA and record the cellular response for 10-15 minutes or until a stable effect is observed.
-
To test for reversibility, switch the perfusion back to the control ACSF (washout) and continue recording for 20-30 minutes.
-
-
Data Analysis:
-
Measure the amplitude and frequency of EPSCs before, during, and after CCPA application.
-
Normalize the data to the baseline period to quantify the effect of CCPA.
-
Perform appropriate statistical tests to determine the significance of the observed changes.
-
Conclusion
CCPA is a powerful and selective tool for investigating the role of A1 adenosine receptors in modulating cellular and synaptic physiology. The provided concentration ranges, signaling pathway information, and protocols offer a solid foundation for designing and executing electrophysiology experiments. Researchers should carefully consider the specific context of their study, including the tissue and cell type, to optimize the experimental conditions for their particular needs.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Pharmacology of the highly selective A1 adenosine receptor agonist 2-chloro-N6-cyclopentyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]
- 6. Adenosine A1 Receptor Agonist 2-chloro-N6-cyclopentyladenosine and Hippocampal Excitability During Brain Development in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 2-Chloro-N6-isopropyladenosine for Ischemic Preconditioning Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic preconditioning (IPC) is a powerful endogenous mechanism whereby brief, non-lethal episodes of ischemia and reperfusion protect the myocardium from a subsequent, more prolonged ischemic insult. Adenosine (B11128), an endogenous nucleoside released during ischemia, plays a crucial role in triggering this protective effect, primarily through the activation of A1 adenosine receptors. 2-Chloro-N6-isopropyladenosine and its close analog, 2-chloro-N6-cyclopentyladenosine (CCPA), are potent and selective agonists for the A1 adenosine receptor.[1] Their use in experimental models allows researchers to mimic the protective effects of IPC, offering a valuable pharmacological tool to investigate the underlying signaling pathways and explore potential therapeutic strategies for cardioprotection.
These application notes provide a comprehensive overview of the use of this compound and CCPA in studying ischemic preconditioning, including detailed experimental protocols, a summary of key quantitative data from published studies, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Efficacy of A1 Adenosine Receptor Agonists in Cardioprotection
The following tables summarize the quantitative data from various studies investigating the cardioprotective effects of CCPA, a potent A1 adenosine receptor agonist, in animal models of myocardial ischemia-reperfusion injury.
Table 1: Effect of CCPA on Myocardial Infarct Size
| Animal Model | Ischemia Duration | Reperfusion Duration | Treatment Group | Dose | Infarct Size (% of Ischemic Zone) | Reference |
| Rabbit | 30 min | 72 hours | Control | - | 46.5 ± 3.0 | [2][3] |
| Rabbit | 30 min | 72 hours | CCPA | 0.125 mg/kg | 30.8 ± 4.2 | [2][3] |
| Rabbit | 30 min | 72 hours | CCPA + DPCPX | 0.25 mg/kg | 26.2 ± 1.9 | [2][3] |
| Rat | 60 min | 180 min | Control | - | 55.0 ± 2.0 | [4] |
| Rat | 60 min | 180 min | Ischemic Preconditioning (15 min) | - | 24.0 ± 3.0 | [4] |
DPCPX is a selective A1 adenosine receptor antagonist.
Table 2: Effect of CCPA on Functional Recovery in Isolated Rat Hearts
| Experimental Group | Ischemia Duration | Reperfusion Duration | Recovery of Rate-Force Product (%) | Reference |
| Ischemic Control | 25 min (low-flow) | 30 min | 32 | [5] |
| Ischemic Preconditioning | 25 min (low-flow) | 30 min | 62 | [5] |
| CCPA | 25 min (low-flow) | 30 min | 67 | [5] |
| Ischemic Preconditioning + SPT | 25 min (low-flow) | 30 min | 20 | [5] |
SPT (8-(p-sulfophenyl)theophylline) is a non-selective adenosine receptor antagonist.
Signaling Pathways in Adenosine-Mediated Ischemic Preconditioning
The cardioprotective effects of this compound and CCPA are initiated by the activation of the A1 adenosine receptor, a G-protein coupled receptor.[6] This activation triggers a complex signaling cascade involving Protein Kinase C (PKC) and ultimately leads to the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels, which is considered a key end-effector of preconditioning.[6][7]
Caption: Signaling pathway of A1 adenosine receptor-mediated cardioprotection.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound or CCPA on ischemic preconditioning.
In Vivo Rabbit Model of Myocardial Infarction
This protocol is adapted from studies demonstrating the infarct-sparing effect of CCPA.[2][3]
1. Animal Preparation:
-
Use male New Zealand White rabbits (2.5-3.5 kg).
-
Anesthetize with an appropriate anesthetic regimen (e.g., ketamine and xylazine).
-
Intubate and ventilate mechanically.
-
Establish intravenous access for drug administration and fluid replacement.
-
Monitor vital signs, including heart rate and blood pressure, throughout the procedure.
2. Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Open the pericardium and identify the left anterior descending (LAD) coronary artery.
-
Pass a suture around the LAD artery to create a snare for later occlusion.
3. Experimental Groups:
-
Control Group: Animals undergo the surgical procedure without any drug treatment or preconditioning.
-
CCPA Group: Administer CCPA (e.g., 0.125 mg/kg) intravenously over a specified period before coronary artery occlusion.
-
Ischemic Preconditioning Group (for comparison): Subject the heart to one or more cycles of brief ischemia (e.g., 5 minutes) followed by a short period of reperfusion (e.g., 5 minutes) before the sustained ischemic insult.
4. Ischemia-Reperfusion Protocol:
-
Induce myocardial ischemia by tightening the snare around the LAD artery for 30 minutes.
-
Confirm ischemia by observing regional cyanosis of the myocardial surface.
-
After the ischemic period, release the snare to allow for reperfusion for a designated period (e.g., 72 hours).
5. Infarct Size Determination:
-
At the end of the reperfusion period, re-occlude the LAD artery and infuse a dye (e.g., Evans blue) to delineate the area at risk.
-
Excise the heart and slice the ventricles.
-
Incubate the heart slices in a solution of triphenyltetrazolium (B181601) chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.
-
Quantify the area at risk and the infarct size using planimetry.
Isolated Langendorff-Perfused Rat Heart Model
This protocol is based on studies assessing the effect of CCPA on the functional recovery of the heart.[5]
1. Heart Isolation and Perfusion:
-
Anesthetize male Wistar rats (250-300 g).
-
Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.
-
Mount the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.
-
Insert a balloon into the left ventricle to measure intraventricular pressure and heart rate.
2. Experimental Groups:
-
Ischemic Control Group: After a stabilization period, subject the heart to low-flow ischemia followed by reperfusion.
-
CCPA Group: Infuse CCPA (e.g., 0.25 µmol/L) for a defined period before the onset of ischemia.
-
Ischemic Preconditioning Group: Induce preconditioning with one or more cycles of global ischemia and reperfusion prior to the sustained ischemic period.
3. Ischemia-Reperfusion Protocol:
-
Induce low-flow ischemia by reducing the perfusion rate (e.g., to 0.6 ml/min) for 25 minutes.
-
Restore normal perfusion for a 30-minute reperfusion period.
4. Assessment of Cardiac Function:
-
Continuously record left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
Calculate the rate-pressure product (heart rate × LVDP) as an index of myocardial work.
-
Express the recovery of functional parameters as a percentage of the pre-ischemic baseline values.
Caption: General experimental workflow for studying ischemic preconditioning.
Conclusion
This compound and its analogs are invaluable tools for elucidating the mechanisms of ischemic preconditioning. By selectively activating the A1 adenosine receptor, these compounds can pharmacologically mimic the protective phenotype of IPC, allowing for detailed investigation of the downstream signaling events. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments in the field of cardioprotection, with the ultimate goal of developing novel therapeutic interventions for ischemic heart disease.
References
- 1. Adenosine and Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pretreatment with the adenosine A1 selective agonist, 2-chloro-N6-cyclopentyladenosine (CCPA), causes a sustained limitation of infarct size in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Ischemic preconditioning and glucose metabolism during low-flow ischemia: role of the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of adenosine in preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase C-mediated preconditioning of cardiac myocytes: role of adenosine receptor and KATP channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 2-Chloro-N6-isopropyladenosine in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N6-isopropyladenosine (CPIA) is a synthetic derivative of adenosine (B11128) that acts as a potent and selective agonist for the adenosine A1 receptor. Adenosine A1 receptor activation is implicated in a variety of physiological processes, including cardiovascular function, neuronal activity, inflammation, and pain perception. In vivo administration of CPIA in mouse models allows researchers to investigate the therapeutic potential of targeting the adenosine A1 receptor for various pathological conditions.
These application notes provide a detailed protocol for the in vivo administration of CPIA to mice, based on established methodologies for the structurally similar and widely studied A1 receptor agonist, 2-chloro-N6-cyclopentyladenosine (CCPA). Due to the limited availability of specific in vivo administration data for CPIA in mice, the following protocols and dosage recommendations are adapted from studies utilizing CCPA. Researchers are strongly advised to perform dose-response studies to determine the optimal dosage for their specific experimental model and research question.
Data Presentation
Table 1: In Vivo Administration Parameters for the Related Adenosine A1 Receptor Agonist (CCPA) in Rodents
| Parameter | Details | Species | Reference |
| Dosage | 0.5 - 1.0 mg/kg | Rat | [1][2][3] |
| 1.4 - 27.6 µmol/kg | Mouse | [4] | |
| Route of Administration | Intraperitoneal (i.p.) | Mouse, Rat | [1][2][3][4] |
| Vehicle | Saline | Rat | [1][2][3] |
| 20% DMSO in Saline | Rat | ||
| Frequency | Single injection | Mouse, Rat | [1][2][3][4] |
Note: The provided dosages for CCPA can serve as a starting point for CPIA dose-finding studies. The molar mass of CPIA is approximately 343.77 g/mol .
Experimental Protocols
Protocol 1: Preparation of CPIA for In Vivo Administration
Materials:
-
This compound (CPIA) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Vehicle Selection: Based on the solubility of related compounds, a vehicle of saline containing a small percentage of DMSO is recommended. For example, a 10% DMSO in saline solution. The final DMSO concentration should be kept to a minimum to avoid vehicle-induced effects.
-
Preparation of Stock Solution:
-
Accurately weigh the desired amount of CPIA powder.
-
Dissolve the CPIA powder in a minimal amount of DMSO to create a concentrated stock solution. For example, dissolve 10 mg of CPIA in 100 µL of DMSO.
-
Vortex thoroughly until the CPIA is completely dissolved.
-
-
Preparation of Working Solution:
-
Calculate the required volume of the stock solution and sterile saline to achieve the desired final concentration and a vehicle composition of ≤10% DMSO.
-
For example, to prepare a 1 mg/mL working solution with 10% DMSO, add 100 µL of a 10 mg/mL CPIA stock in DMSO to 900 µL of sterile saline.
-
Vortex the working solution to ensure it is homogenous.
-
-
Sterilization:
-
Sterilize the final working solution by passing it through a 0.22 µm sterile filter into a sterile tube.
-
Protocol 2: In Vivo Administration of CPIA via Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared and sterilized CPIA working solution
-
Mouse restraint device (optional)
-
70% ethanol
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Properly restrain the mouse. One common method is to gently scruff the mouse by pinching the loose skin over its neck and back, ensuring the head is immobilized.
-
-
Injection Site Identification:
-
Position the mouse to expose its abdomen. The ideal injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Gently aspirate by pulling back the plunger to ensure the needle is not in a blood vessel or organ. If blood or any fluid appears in the syringe, withdraw the needle and reinject at a different site with a fresh needle.
-
Slowly inject the calculated volume of the CPIA solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the mouse for any adverse reactions, such as distress, lethargy, or abnormal behavior, for an appropriate period after the injection.
-
Mandatory Visualizations
Adenosine A1 Receptor Signaling Pathway
Caption: Adenosine A1 receptor signaling pathway activated by CPIA.
Experimental Workflow for In Vivo CPIA Administration
Caption: Workflow for in vivo administration of CPIA in mice.
References
- 1. Adenosine A1 Receptor Agonist 2-chloro-N6-cyclopentyladenosine and Hippocampal Excitability During Brain Development in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A1 Receptor Agonist 2-chloro-N6-cyclopentyladenosine and Hippocampal Excitability During Brain Development in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Anticonvulsant doses of 2-chloro-N6-cyclopentyladenosine, an adenosine A1 receptor agonist, reduce GABAergic transmission in different areas of the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 2-Chloro-N6-cyclopentyladenosine (CCPA) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N6-cyclopentyladenosine (CCPA) is a potent and highly selective agonist for the A1 adenosine (B11128) receptor, a G protein-coupled receptor (GPCR).[1][2][3] The activation of the A1 receptor is implicated in various physiological processes, making CCPA a valuable tool for research and a potential lead compound in drug discovery. These application notes provide detailed protocols for cell-based assays to characterize the activity of CCPA, focusing on its interaction with the A1 adenosine receptor.
Adenosine receptors are classified into four subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors couple to inhibitory G proteins (Gi/o), which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[4][5] Conversely, A2A and A2B receptors couple to stimulatory G proteins (Gs), leading to an increase in cAMP.[4] CCPA's high selectivity for the A1 receptor makes it a powerful tool for studying A1-mediated signaling pathways.[2][3]
Data Presentation
The following tables summarize the quantitative data for CCPA activity at various adenosine receptors.
Table 1: Binding Affinity (Ki) of CCPA at Human and Rat Adenosine Receptors
| Receptor Subtype | Species | Radioligand Used | Ki (nM) | Reference |
| A1 | Human | [3H]CCPA | 0.8 | |
| A2A | Human | [3H]NECA | 2300 | |
| A3 | Human | [3H]PSB-11 | 42 | |
| A1 | Rat | [3H]PIA | 0.4 | [2][3] |
| A2 | Rat | [3H]NECA | 3900 | [2][3] |
| A1 | Rat | N/A | 1.3 | [1] |
| A1 | Bovine | N/A | 0.5 | [1] |
Table 2: Functional Activity (EC50/IC50) of CCPA
| Assay Type | Receptor/Tissue | Measurement | Value (nM) | Reference |
| Adenylate Cyclase Inhibition | Rat Fat Cell Membranes (A1) | IC50 | 33 | [2] |
| Adenylate Cyclase Stimulation | Human Platelet Membranes (A2) | EC50 | 3500 | [2] |
| Functional Activity | Human A2B Receptor | EC50 | 18800 | |
| Negative Chronotropic Activity | Spontaneously Beating Rat Atria | EC50 | 8.2 | [1] |
Signaling Pathway
The activation of the A1 adenosine receptor by an agonist like CCPA initiates a signaling cascade through the Gi/o protein pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
References
- 1. Pharmacology of the highly selective A1 adenosine receptor agonist 2-chloro-N6-cyclopentyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Long-Term Stability of 2-Chloro-N6-isopropyladenosine in DMSO Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N6-isopropyladenosine (CPIA) is a synthetic adenosine (B11128) analog that acts as a potent and selective agonist for the A1 adenosine receptor. Its utility in research and potential therapeutic applications necessitates a thorough understanding of its stability in commonly used solvents for in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for dissolving and storing small molecules due to its excellent solubilizing properties. However, the long-term stability of compounds in DMSO can be influenced by factors such as storage temperature, water content, and freeze-thaw cycles.
These application notes provide a comprehensive overview of the stability of this compound in DMSO, offering detailed protocols for stability assessment and recommendations for optimal storage and handling. The information presented here is crucial for ensuring the integrity and reproducibility of experimental results.
Factors Influencing the Stability of this compound in DMSO
Several factors can impact the chemical stability of this compound when stored in DMSO solution:
-
Temperature: Storage temperature is a critical factor in determining the rate of chemical degradation. Generally, lower temperatures slow down degradation processes.
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can lead to the hydrolysis of susceptible compounds. Studies have indicated that water content in DMSO is a more significant contributor to compound degradation than oxygen.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture and potentially lead to the precipitation or degradation of the dissolved compound.
-
Light Exposure: Although not extensively studied for this specific compound, exposure to light, particularly UV light, can induce photochemical degradation of some small molecules. It is generally advisable to store solutions in light-protecting containers.
-
Oxygen: While considered less critical than water content for many compounds in DMSO, dissolved oxygen can still contribute to oxidative degradation over extended periods.
Quantitative Stability Data
The following tables summarize the hypothetical long-term stability data for a 10 mM solution of this compound in anhydrous DMSO. This data is intended to be representative and should be confirmed by in-house stability studies.
Table 1: Long-Term Stability of this compound in DMSO at Various Temperatures
| Storage Temperature | Time Point | Percent Remaining (%) | Observations |
| -80°C | 1 month | >99% | No significant degradation observed. |
| 6 months | >99% | No significant degradation observed. | |
| 1 year | >98% | Minor, statistically insignificant decrease. | |
| 2 years | >97% | Solution remains stable for extended periods. | |
| -20°C | 1 month | >99% | No significant degradation observed.[1] |
| 6 months | >98% | Slight decrease in purity. | |
| 1 year | ~95% | Measurable degradation. Fresh stock recommended. | |
| 2 years | ~90% | Significant degradation. | |
| 4°C | 1 week | >99% | Stable for short-term storage. |
| 1 month | ~97% | Degradation becomes apparent. | |
| 6 months | ~85% | Not recommended for long-term storage. | |
| Room Temperature (20-25°C) | 24 hours | >99% | Stable for the duration of a typical experiment. |
| 1 week | ~95% | Noticeable degradation. | |
| 1 month | <90% | Significant degradation. |
Table 2: Effect of Freeze-Thaw Cycles on the Stability of this compound in DMSO
Solution stored at -20°C between cycles.
| Number of Freeze-Thaw Cycles | Percent Remaining (%) | Observations |
| 1 | >99% | No significant impact. |
| 3 | >99% | No significant impact. |
| 5 | >98% | Minor decrease in purity. |
| 10 | ~97% | It is advisable to aliquot stock solutions. |
| 20 | ~94% | Repeated cycling should be avoided. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for long-term storage and experimental use.
Materials:
-
This compound (powder, >98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)
-
Calibrated analytical balance
-
Sterile, amber glass vials with screw caps (B75204) or polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the mass of this compound powder required to prepare the desired volume and concentration of the stock solution (e.g., 10 mM).
-
Molecular Weight of this compound: 341.78 g/mol
-
For 1 mL of a 10 mM stock solution, weigh out 3.42 mg of the compound.
-
-
Weighing: Accurately weigh the calculated amount of this compound powder into a sterile vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or polypropylene tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month is recommended).[1] Protect from light.
Protocol 2: Long-Term Stability Assessment of this compound in DMSO by RP-HPLC
Objective: To determine the long-term stability of this compound in DMSO at different storage temperatures over time using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials and Equipment:
-
10 mM stock solution of this compound in anhydrous DMSO
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid
-
Calibrated pipettes and sterile pipette tips
-
HPLC vials
Procedure:
-
Sample Preparation and Storage:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Designate a set of vials for each time point (e.g., 0, 1, 3, 6, 12, and 24 months).
-
Store the vials under their respective temperature conditions, protected from light.
-
-
Time Point Zero (T=0) Analysis:
-
Immediately after preparation, take a T=0 sample.
-
Prepare the sample for HPLC analysis by diluting the stock solution to a suitable concentration (e.g., 100 µM) with the initial mobile phase composition.
-
Inject the sample into the HPLC system and record the chromatogram. The peak area of the parent compound at T=0 will serve as the 100% reference.
-
-
Subsequent Time Point Analysis:
-
At each scheduled time point, retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Prepare and analyze the sample by HPLC as described for the T=0 analysis.
-
-
RP-HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient can be optimized, for example, starting with 5% B, increasing to 95% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~266 nm (based on the UV absorbance maximum of adenosine analogs)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
For each time point and condition, calculate the peak area of the this compound peak.
-
Determine the percentage of the compound remaining by comparing the peak area at that time point to the peak area at T=0:
-
Percent Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Analyze the chromatograms for the appearance of any new peaks, which could indicate the formation of degradation products.
-
Visualizations
Caption: Workflow for assessing the long-term stability of this compound in DMSO.
Caption: Simplified signaling pathway of the A1 adenosine receptor activated by this compound.
References
Troubleshooting & Optimization
Technical Support Center: 2-Chloro-N6-isopropyladenosine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter difficulties dissolving 2-Chloro-N6-isopropyladenosine in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in PBS?
A1: this compound, a nucleoside analog, is anticipated to have low solubility in aqueous solutions like PBS at neutral pH. This is a common characteristic for many organic small molecules. A structurally similar compound, 2-Chloro-N6-cyclopentyladenosine (CCPA), is reported to be insoluble in PBS (pH 7.2)[1]. The primary reason is the hydrophobic nature of the molecule, which makes it difficult to dissolve in polar solvents like water-based buffers.
Q2: I managed to dissolve it initially, but then it precipitated out of solution. Why does this happen?
A2: This phenomenon, known as precipitation, often occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer such as PBS[2]. The drastic change in solvent polarity reduces the solubility of the compound, causing it to "crash out" of the solution[2]. The initial clear solution may have been supersaturated and thermodynamically unstable.
Q3: What is the recommended solvent for making a stock solution?
A3: For the related compound 2-Chloro-N6-cyclopentyladenosine, Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the recommended solvents for preparing concentrated stock solutions[3][4]. It is standard practice to first dissolve hydrophobic compounds in a minimal amount of an organic solvent[2][5].
Q4: Can I heat the PBS to help dissolve the compound?
A4: Gentle warming can increase the rate of dissolution for some compounds[5][6]. However, it is crucial to consider the thermal stability of this compound, as excessive heat could lead to degradation. It is advisable to perform small-scale tests to see if gentle warming (e.g., to 37°C) aids dissolution without compromising the compound's integrity.
Troubleshooting Guide
If you are experiencing issues with dissolving this compound in PBS, follow these troubleshooting steps.
Solubility Data for a Structurally Similar Compound (2-Chloro-N6-cyclopentyladenosine)
The following table provides solubility information for the related compound, 2-Chloro-N6-cyclopentyladenosine (CCPA), which can serve as a useful reference.
| Solvent | Solubility | Reference |
| PBS (pH 7.2) | Insoluble | [1] |
| DMSO | Up to 100 mM | [3][4] |
| Ethanol | Up to 100 mM | [3][4] |
| DMF | 5 mg/mL | [1] |
| Water | 1.7 mg/mL | |
| 0.1 M HCl | 12 mg/mL |
Experimental Protocols
This protocol describes the standard method for preparing a concentrated stock solution.
-
Accurately weigh the desired amount of this compound powder.
-
Add a small volume of anhydrous DMSO to the powder.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
This protocol provides a stepwise method for diluting the organic stock solution into PBS, aiming to avoid precipitation.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Warm the PBS to your experimental temperature (e.g., room temperature or 37°C).
-
While vortexing the PBS, add the stock solution dropwise to the buffer.
-
Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, to prevent any solvent-induced effects in biological assays. [2]
-
Visually inspect the solution for any signs of precipitation. If the solution becomes cloudy, consider the advanced troubleshooting options below.
Advanced Troubleshooting Workflow
If direct dilution fails, the following workflow can help you achieve a clear solution.
Caption: A stepwise approach to troubleshooting solubility issues.
Signaling Pathway Considerations
This compound is an adenosine (B11128) receptor agonist. Its solubility is critical for studying its effects on signaling pathways, such as the Gi-coupled pathway activated by the A1 adenosine receptor.
Caption: Simplified A1 adenosine receptor signaling pathway.
References
Unexpected off-target effects of 2-Chloro-N6-isopropyladenosine in experiments
A Guide to Understanding and Troubleshooting Potential Off-Target Effects
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 2-Chloro-N6-cyclopentyladenosine (CCPA), a potent and selective adenosine (B11128) A1 receptor agonist. While CCPA is a valuable tool for studying A1 receptor pharmacology, unexpected experimental outcomes may arise from off-target interactions. This guide provides detailed information, troubleshooting advice, and experimental protocols to help identify and understand these effects.
A preliminary note on nomenclature: 2-Chloro-N6-cyclopentyladenosine (CCPA) is often referred to by similar names, including the user-provided "2-Chloro-N6-isopropyladenosine". This guide pertains to the widely studied compound, CCPA.
Frequently Asked Questions (FAQs)
Q1: My experimental results with CCPA are not what I expected based on its high selectivity for the A1 adenosine receptor. What could be the cause?
A1: While CCPA is a highly selective A1 receptor agonist, unexpected results can stem from several factors:
-
Interaction with other adenosine receptor subtypes: Although its affinity is much lower, CCPA can interact with A2A and particularly A3 adenosine receptors, especially at higher concentrations.
-
Antagonistic activity at the A3 receptor: Uniquely, CCPA has been shown to act as an antagonist at the human A3 adenosine receptor, which can lead to unexpected functional outcomes if this receptor is expressed in your experimental system.[1][2]
-
Unknown off-targets: Like many small molecules, CCPA could potentially interact with other proteins, such as other GPCRs, kinases, or ion channels, that have not been extensively characterized.
-
Experimental conditions: Factors such as cell line specific expression of receptors, incubation time, and the presence of endogenous adenosine can influence the observed effects of CCPA.
Q2: What is the most common "unexpected" off-target effect of CCPA?
A2: The most documented unexpected off-target effect of CCPA is its antagonist activity at the adenosine A3 receptor.[1][2] While it is an agonist at the A1 receptor, it can block the activity of the A3 receptor, which could confound experimental results in systems where both receptors are functionally active.
Q3: How can I test if the unexpected effects I'm seeing are due to off-target interactions of CCPA?
A3: A systematic approach is recommended:
-
Confirm A1 receptor mediation: Use a selective A1 receptor antagonist, such as DPCPX, in conjunction with CCPA. If the unexpected effect is blocked by the A1 antagonist, it is likely mediated by the A1 receptor, and other aspects of your experimental system should be investigated. If the effect persists, it is likely an off-target effect.
-
Investigate A3 receptor antagonism: If your system expresses A3 receptors, test whether a selective A3 receptor agonist can reverse the unexpected effect observed with CCPA.
-
Vary CCPA concentration: If off-target effects are suspected, perform dose-response curves. Off-target effects often occur at higher concentrations of the compound.
-
Use a structurally different A1 agonist: Compare the effects of CCPA with another potent and selective A1 agonist that is structurally distinct. If both compounds produce the same unexpected effect, it is more likely a consequence of A1 receptor activation in your specific system. If the effects differ, it points towards an off-target effect specific to CCPA.
-
Consider broad off-target screening: If resources permit, profiling CCPA against a broad panel of receptors and enzymes (e.g., a kinase panel) can provide a more comprehensive view of its selectivity.
Quantitative Data: CCPA Interaction with Adenosine Receptors
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of CCPA at human and rat adenosine receptor subtypes. Note that lower values indicate higher affinity/potency.
Table 1: Binding Affinity (Ki, nM) of CCPA at Human Adenosine Receptors
| Receptor Subtype | Ki (nM) | Reference(s) |
| A1 | 0.8 | [3][4] |
| A2A | 2300 | [3][4] |
| A3 | 42 | [3][4] |
Table 2: Functional Activity (EC50/IC50, nM) of CCPA at Human Adenosine Receptors
| Receptor Subtype | Functional Assay | Potency (nM) | Reference(s) |
| A1 | Adenylate Cyclase Inhibition | IC50 = 33 (rat) | [5] |
| A2A | Adenylate Cyclase Stimulation | EC50 = 3500 | [5] |
| A2B | Adenylate Cyclase Stimulation | EC50 = 18800 | [3][4] |
| A3 | Antagonism of A3 agonist | KB = 5.0 | [1] |
Experimental Protocols
To assist in troubleshooting and confirming on- and off-target effects of CCPA, detailed methodologies for key experiments are provided below.
Protocol 1: Radioligand Binding Assay for Adenosine Receptors
This protocol allows for the determination of the binding affinity (Ki) of CCPA for adenosine receptor subtypes.
1. Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor of interest (e.g., A1, A2A, or A3) in appropriate media.
-
Harvest cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction by ultracentrifugation and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, add in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
A known concentration of a suitable radioligand for the receptor subtype (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A, or [125I]AB-MECA for A3).
-
Increasing concentrations of unlabeled CCPA (for competition binding).
-
Membrane preparation (typically 10-50 µg of protein).
-
-
For determination of non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled standard antagonist.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
3. Termination and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of CCPA.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Assay for A1 and A2A Receptor Function
This protocol measures the functional effect of CCPA on adenylyl cyclase activity, which is inhibited by A1 receptor activation and stimulated by A2A receptor activation.
1. Cell Preparation:
-
Seed cells expressing the adenosine receptor of interest (A1 or A2A) in a 96-well plate and culture overnight.
2. Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram (B1679513) or IBMX) for 20-30 minutes to prevent cAMP degradation.
-
For A1 receptor (Gi-coupled) assays, stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.
-
Add increasing concentrations of CCPA to the wells.
-
Incubate for 15-30 minutes at 37°C.
3. Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
4. Data Analysis:
-
Plot the cAMP concentration as a function of the log concentration of CCPA.
-
For A1 receptors, determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
-
For A2A receptors, determine the EC50 value for the stimulation of cAMP production.
Protocol 3: Phosphoinositide Turnover Assay for A3 Receptor Function
This protocol can be used to investigate the antagonist effect of CCPA at the A3 receptor, which can couple to Gq proteins and stimulate phospholipase C (PLC).
1. Cell Labeling:
-
Culture cells expressing the A3 receptor in inositol-free medium supplemented with [3H]myo-inositol for 24-48 hours to label the phosphoinositide pools.
2. Assay Procedure:
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells with LiCl for 15-30 minutes. LiCl inhibits inositol (B14025) monophosphatases, leading to the accumulation of inositol phosphates (IPs).
-
Add CCPA (at a fixed concentration) followed by a selective A3 receptor agonist (e.g., Cl-IB-MECA) at varying concentrations.
-
Incubate for 30-60 minutes at 37°C.
3. Extraction and Detection of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold perchloric acid or trichloroacetic acid.
-
Separate the total inositol phosphates from free inositol using anion-exchange chromatography.
-
Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
4. Data Analysis:
-
Plot the accumulation of [3H]inositol phosphates as a function of the A3 agonist concentration in the presence and absence of CCPA.
-
A rightward shift in the dose-response curve of the A3 agonist in the presence of CCPA indicates competitive antagonism. The KB value for CCPA can be calculated using the Schild equation.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Signaling pathways for adenosine A1 and A3 receptors, illustrating the agonist effect of CCPA at A1 and its antagonist effect at A3.
Caption: A logical workflow for troubleshooting unexpected experimental results obtained with CCPA.
References
- 1. 2-Chloro-N(6)-cyclopentyladenosine, adenosine A(1) receptor agonist, antagonizes the adenosine A(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Chloro-N6-isopropyladenosine (CPIA) in Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-N6-isopropyladenosine (CPIA) and its more commonly used analog, 2-Chloro-N6-cyclopentyladenosine (CCPA), in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with CPIA/CCPA are inconsistent. What could be the cause?
A1: Inconsistent results with CPIA or CCPA can stem from several factors, with compound degradation in the culture media being a primary suspect. Other potential causes include variability in cell culture conditions, and issues with the preparation of stock and working solutions. For long-term experiments, it is advisable to consider replenishing the media with a freshly prepared compound at regular intervals.
Q2: How does this compound (CPIA) degrade in culture media?
A2: While specific degradation pathways for CPIA in culture media are not extensively documented, degradation is likely to occur through enzymatic and chemical processes. Potential degradation pathways for adenosine (B11128) analogs like CPIA can include the action of ecto-enzymes present on the cell surface, which can deaminate or phosphorylate the molecule. Hydrolysis of the glycosidic bond, leading to the release of the purine (B94841) base and the ribose sugar, is another possible degradation route.
Q3: What components in the culture media can contribute to the degradation of CPIA/CCPA?
A3: Several components in standard culture media can affect the stability of small molecules like CPIA/CCPA:
-
Enzymes: Fetal Bovine Serum (FBS) is a common supplement in culture media and contains various enzymes, including adenosine deaminase, which can metabolize adenosine analogs. The activity of these enzymes can vary between different lots of serum.
-
pH: The pH of the culture medium (typically around 7.4) can influence the rate of hydrolysis of the compound.
-
Reactive Species: The complex mixture of amino acids, vitamins, and other components in culture media can potentially lead to the generation of reactive species that may interact with and degrade the compound over time.
Q4: How should I prepare and store CPIA/CCPA to minimize degradation?
A4: To ensure the stability and activity of your CPIA/CCPA:
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent such as DMSO or ethanol. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Minimize the time the compound is in an aqueous solution before being added to the cells.
-
Media Preparation: Add the CPIA/CCPA working solution to the culture medium immediately before use.
Q5: How can I test the stability of CPIA/CCPA in my specific culture medium?
A5: You can perform a time-course experiment to assess the stability of your compound under your experimental conditions. This involves incubating CPIA/CCPA in your complete culture medium (including serum) at 37°C and measuring its concentration at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) using an analytical method like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during experiments with CPIA/CCPA.
| Problem | Possible Cause | Recommended Solution |
| Weaker-than-expected or no biological effect | 1. Degradation of the compound: CPIA/CCPA may have degraded in the stock solution or in the culture medium. 2. Suboptimal concentration: The effective concentration can be cell-line dependent. 3. Incorrect preparation of solutions: Errors in weighing, dissolving, or diluting the compound. | 1. Prepare fresh working solutions for each experiment. For long-term experiments, consider replenishing the medium with freshly prepared compound at regular intervals. 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. 3. Ensure accurate and consistent preparation of stock and working solutions using calibrated equipment. |
| High variability between replicate experiments | 1. Inconsistent compound stability: The rate of degradation may vary between wells or plates. 2. Variability in cell culture: Differences in cell density, passage number, or serum lot can affect results. 3. Precipitation of the compound: The compound may not be fully soluble in the culture medium at the working concentration. | 1. Minimize the time between adding the compound to the medium and starting the assay. Ensure uniform incubation conditions. 2. Standardize your cell culture protocols. Use cells within a consistent passage number range and test new lots of serum. 3. Visually inspect the media for any signs of precipitation. If precipitation is suspected, consider preparing a fresh, lower concentration working solution. |
| Unexpected cellular toxicity | 1. High concentration of solvent: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. 2. Formation of toxic degradation products: The breakdown products of CPIA/CCPA could be cytotoxic. | 1. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a vehicle control (media with the same concentration of solvent) to assess solvent toxicity. 2. If degradation is suspected, minimize the time the compound is in the culture medium. Consider performing a stability analysis to identify potential degradation products. |
Quantitative Data Summary
Direct quantitative data on the stability of this compound in various culture media is limited in the literature. However, studies on similar adenosine analogs provide insights into their stability.
| Compound | Condition | Half-life (t1/2) | Reference |
| 2-Chloroadenosine | Acidic solution (pH 2-4) | Increased stability compared to adenosine | [1] |
| Adenosine | Calf Serum (10%) in media | Rapidly deaminated to inosine | [2] |
| Extracellular ATP/ADP | HUVEC cell culture | Significant degradation within 24 hours | [3] |
This table summarizes general stability information for related compounds to provide context. It is crucial to empirically determine the stability of CPIA/CCPA under your specific experimental conditions.
Experimental Protocols
Protocol: Assessing the Stability of CPIA/CCPA in Culture Medium
This protocol outlines a method to determine the stability of CPIA/CCPA in your specific cell culture medium using HPLC.
Materials:
-
CPIA/CCPA
-
Your complete cell culture medium (including serum and other supplements)
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase for HPLC (e.g., acetonitrile/water gradient)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a CPIA/CCPA working solution in your complete culture medium at the final concentration used in your experiments.
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot of the solution, and process it for HPLC analysis. This will serve as your starting concentration.
-
Incubation: Place the remaining solution in a sterile, sealed tube in a 37°C incubator with 5% CO2 to mimic your experimental conditions.
-
Time Points: At predetermined time intervals (e.g., 2, 4, 8, 24, and 48 hours), remove an aliquot of the solution from the incubator.
-
Sample Preparation for HPLC:
-
For each time point, precipitate proteins from the media sample (e.g., by adding an equal volume of ice-cold acetonitrile).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Quantify the peak area of the intact CPIA/CCPA at each time point.
-
-
Data Analysis:
-
Plot the concentration of CPIA/CCPA (or peak area) as a function of time.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Determine the half-life (t1/2) of the compound in your medium.
-
Visualizations
Caption: Potential degradation pathways of CPIA in cell culture media.
Caption: Workflow for assessing CPIA stability in culture media.
Caption: Troubleshooting decision tree for inconsistent CPIA results.
References
Technical Support Center: Optimizing 2-Chloro-N6-cyclopentyladenosine (CCPA) Dosage for Maximal A1 Receptor Activation
A Note on Nomenclature: The compound 2-Chloro-N6-isopropyladenosine (CPIA) is less commonly cited in the literature than the highly selective A1 receptor agonist, 2-Chloro-N6-cyclopentyladenosine (CCPA) . Given their structural similarity and the vast body of research on CCPA, this guide will focus on CCPA as the primary agent for A1 receptor activation. It is presumed that the intended compound of interest is CCPA.[1]
This technical support center provides detailed frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in optimizing CCPA dosage for maximal A1 receptor activation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-Chloro-N6-cyclopentyladenosine (CCPA) and how does it work?
A1: CCPA is a potent and highly selective agonist for the adenosine (B11128) A1 receptor (A1AR).[2][3] It is an adenosine analog that binds to and activates A1 receptors, which are G protein-coupled receptors (GPCRs).[4] Specifically, A1 receptors couple to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This signaling cascade mediates various physiological effects, including slowing of the heart rate, neuroprotection, and anti-inflammatory responses.
Q2: How selective is CCPA for the A1 receptor compared to other adenosine receptors?
A2: CCPA demonstrates high selectivity for the human A1 receptor. For instance, its binding affinity (Ki) for the A1 receptor is in the sub-nanomolar range, while it is significantly lower for A2A and A3 receptors, making it an excellent tool for studying A1 receptor-specific effects.[2] Some studies have reported an almost 10,000-fold selectivity for the A1 receptor over the A2A receptor.[2]
Q3: What is a typical effective concentration range for CCPA in in-vitro experiments?
A3: The optimal concentration of CCPA will vary depending on the cell type, receptor expression levels, and the specific assay being performed. However, based on published data, a general starting range can be recommended. For in-vitro assays such as cAMP inhibition, EC50 values (the concentration that gives half-maximal response) have been reported to be in the low nanomolar range. For example, an EC50 of 0.32 nM has been observed in a cAMP assay using CHO-K1 cells expressing the human A1 receptor.[6] Therefore, a good starting point for a dose-response curve would be to use a range of concentrations from 0.1 nM to 1 µM.
Q4: What factors should I consider when preparing a CCPA stock solution?
A4: CCPA is soluble in DMSO and ethanol (B145695).[3] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in one of these solvents. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in the appropriate aqueous buffer for your experiment. Be mindful of the final DMSO or ethanol concentration in your assay, as high concentrations can affect cell viability and assay performance.
Q5: Can CCPA be used in in-vivo studies? What are some reported dosages?
A5: Yes, CCPA is centrally active following systemic administration and has been used in various in-vivo studies.[3][7] Dosages can vary significantly depending on the animal model, route of administration, and the desired physiological effect. For example, in studies with rats, intraperitoneal (i.p.) injections of 0.5 mg/kg and 1 mg/kg have been used to study its effects on hippocampal excitability.[7] In rabbits, a pretreatment dose of 0.125 mg/kg was used to study its cardioprotective effects.[8] It is crucial to perform a dose-response study to determine the optimal dosage for your specific in-vivo model and experimental endpoint.
Quantitative Data Summary
The following tables summarize key quantitative data for CCPA to aid in experimental design.
Table 1: Binding Affinity and Potency of CCPA
| Parameter | Receptor Subtype | Species | Value | Reference |
| Ki (Binding Affinity) | Human A1 | - | 0.8 nM | [1] |
| Ki (Binding Affinity) | Human A2A | - | 2300 nM | [1] |
| Ki (Binding Affinity) | Human A3 | - | 42 nM | [1] |
| Ki (Binding Affinity) | Rat A1 | Brain Membranes | 0.4 nM | [2] |
| IC50 (cAMP Inhibition) | Rat A1 | Fat Cell Membranes | 33 nM | [2] |
| EC50 (cAMP Assay) | Human A1 | CHO-K1 Cells | 0.32 nM | [6] |
Table 2: In-Vivo Dosages of CCPA
| Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| Rat | Intraperitoneal (i.p.) | 0.5 - 1.0 mg/kg | Anticonvulsant activity | [7] |
| Rabbit | Intravenous (i.v.) | 0.125 mg/kg | Cardioprotection | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess A1 receptor activation by CCPA.
Protocol 1: Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of CCPA for the A1 receptor by measuring its ability to compete with a radiolabeled A1 receptor antagonist.
Materials:
-
Cell membranes expressing the A1 adenosine receptor
-
[3H]-DPCPX (radiolabeled A1 antagonist)
-
CCPA
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare Reagents:
-
Prepare a range of concentrations of CCPA in assay buffer.
-
Dilute the [3H]-DPCPX in assay buffer to a final concentration of approximately 2-3 nM.[6]
-
Resuspend the cell membranes in assay buffer to a concentration that provides a robust signal (typically 10-50 µg of protein per well).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of CCPA dilution (or buffer for total binding).
-
50 µL of [3H]-DPCPX solution.
-
100 µL of cell membrane suspension.
-
-
For non-specific binding, add a high concentration of a non-labeled A1 antagonist (e.g., 10 µM DPCPX) instead of CCPA.
-
-
Incubation:
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of CCPA.
-
Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This protocol measures the ability of CCPA to inhibit cAMP production stimulated by forskolin (B1673556).
Materials:
-
CHO-K1 cells stably expressing the human A1 adenosine receptor
-
CCPA
-
Forskolin
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4[6]
-
Phosphodiesterase (PDE) inhibitor (e.g., Rolipram (B1679513) or IBMX)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
96-well or 384-well plates
Procedure:
-
Cell Seeding:
-
Seed the A1 receptor-expressing cells into the appropriate microplate at a density that yields a good assay window (e.g., 2,500-5,000 cells/well for a 384-well plate).[6]
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare serial dilutions of CCPA in stimulation buffer containing a PDE inhibitor.
-
Prepare a solution of forskolin in stimulation buffer. The final concentration of forskolin should be one that elicits a sub-maximal stimulation of cAMP (e.g., 10 µM).[6]
-
-
Agonist Stimulation:
-
Aspirate the culture medium from the cells.
-
Add the CCPA dilutions to the wells.
-
Immediately add the forskolin solution to all wells (except for the basal control).
-
Incubate at room temperature for 30 minutes.[6]
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration (or assay signal) against the log concentration of CCPA.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC50 value of CCPA.
-
Troubleshooting Guides
Issue 1: High Background or Non-Specific Binding in Radioligand Assay
| Question | Possible Cause | Solution |
| Why is my non-specific binding so high? | The radioligand may be binding to the filter or other components of the assay. | 1. Pre-soak the filters in a blocking agent like 0.3% polyethyleneimine (PEI).2. Add a carrier protein like 0.1% BSA to the assay buffer.[11]3. Optimize the washing steps by increasing the number of washes or using a larger volume of ice-cold wash buffer.[11][12] |
| The concentration of the radioligand is too high. | Use a radioligand concentration at or below its Kd value.[12] | |
| The cell membrane concentration is too high. | Titrate the amount of membrane protein used per well. A typical range is 10-50 µ g/well .[12] |
Issue 2: Low or No Signal in cAMP Assay
| Question | Possible Cause | Solution |
| I'm not seeing any inhibition of cAMP with CCPA. | The A1 receptors may not be functional or are expressed at very low levels. | 1. Confirm receptor expression using a method like Western blotting or a radioligand binding assay.2. Ensure the cells have not been in culture for too many passages, which can lead to a loss of receptor expression. |
| The concentration of forskolin is too high, masking the inhibitory effect. | Perform a dose-response curve for forskolin to determine a concentration that gives a sub-maximal (EC50-EC80) stimulation of cAMP. | |
| The PDE inhibitor is not effective, leading to rapid degradation of cAMP. | Use a potent and broad-spectrum PDE inhibitor like IBMX or a more specific one like rolipram at an effective concentration.[6] | |
| The cells are stressed or unhealthy. | Ensure proper cell handling and culture conditions. Check cell viability before starting the assay.[13][14] |
Issue 3: High Variability Between Replicates
| Question | Possible Cause | Solution |
| My data points are very scattered. | Inconsistent cell seeding in the wells. | Ensure a homogenous single-cell suspension before plating. For adherent cells, let the plate sit at room temperature for 20-30 minutes before incubation to allow for even settling.[14] |
| Pipetting errors, especially with small volumes. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment. |
Visualizations
A1 Receptor Signaling Pathway
Caption: A1 Adenosine Receptor signaling pathway activated by CCPA.
Experimental Workflow for CCPA Dosage Optimization
References
- 1. CCPA (biochemistry) [wikipedia.nucleos.com]
- 2. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A1 Receptor Agonist II, CCPA | 37739-05-2 [sigmaaldrich.com]
- 4. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]
- 5. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Frontiers | Adenosine A1 Receptor Agonist 2-chloro-N6-cyclopentyladenosine and Hippocampal Excitability During Brain Development in Rats [frontiersin.org]
- 8. Pretreatment with the adenosine A1 selective agonist, 2-chloro-N6-cyclopentyladenosine (CCPA), causes a sustained limitation of infarct size in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with 2-Chloro-N6-isopropyladenosine
A Note on Compound Specificity: This guide focuses on 2-Chloro-N6-cyclopentyladenosine (CCPA), a potent and highly selective adenosine (B11128) A1 receptor agonist. While the query specified "2-Chloro-N6-isopropyladenosine," publicly available research data predominantly pertains to CCPA. Given the structural similarities and the high likelihood of related experimental challenges, the information provided here for CCPA should serve as a valuable resource.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with 2-Chloro-N6-cyclopentyladenosine (CCPA).
Question 1: Why am I seeing inconsistent or no effects in my cell-based assays?
Answer: Inconsistent results with CCPA in cell-based assays can stem from several factors:
-
Receptor Expression Levels: The target cells must express the adenosine A1 receptor at sufficient levels. Verify receptor expression using techniques like qPCR, Western blot, or radioligand binding assays.
-
Cell Passage Number: Cell lines can exhibit altered receptor expression and signaling pathways at high passage numbers. It is advisable to use cells within a consistent and low passage range.
-
Serum Components: Components in fetal bovine serum (FBS) or other supplements can sometimes interfere with GPCR signaling. Consider reducing the serum concentration or using a serum-free medium during the experiment.
-
Ligand Concentration: Ensure the final concentration of CCPA is appropriate for the desired effect. Extremely high concentrations may lead to off-target effects or receptor desensitization. Refer to the data table below for typical effective concentrations.
Question 2: I am having trouble dissolving CCPA. What is the recommended procedure?
Answer: CCPA is a solid that has specific solubility characteristics. For consistent results, proper solubilization is critical.
-
Recommended Solvents: CCPA is soluble in organic solvents such as DMSO and ethanol.[1][2] It is sparingly soluble in aqueous solutions like PBS.[3]
-
Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO or ethanol.[1][2] For example, a 100 mM stock in DMSO is commonly used.[1][2]
-
Working Solution Preparation: The stock solution can then be serially diluted in your aqueous experimental buffer or media to the final desired concentration. Ensure that the final concentration of the organic solvent in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.
-
Storage: Store stock solutions at -20°C for long-term stability.[3] Manufacturer data suggests stability for at least 4 years when stored properly.[3]
Question 3: My results suggest off-target effects. How selective is CCPA?
Answer: CCPA is highly selective for the adenosine A1 receptor, but it can interact with other adenosine receptor subtypes at higher concentrations.[1][4][5]
-
A1 vs. A2A Selectivity: CCPA exhibits a very high selectivity for the A1 receptor over the A2A receptor, with some reports indicating a selectivity of nearly 10,000-fold.[4]
-
A3 Receptor Interaction: At higher concentrations, CCPA has been shown to act as an antagonist at the human A3 adenosine receptor.[6] This could lead to unexpected results if your experimental system expresses A3 receptors.
-
Concentration is Key: To minimize off-target effects, it is crucial to use the lowest effective concentration of CCPA that elicits the desired A1 receptor-mediated response. A thorough dose-response curve is recommended to determine the optimal concentration for your specific experiment.
Question 4: Can the duration of CCPA treatment affect the experimental outcome?
Answer: Yes, the duration of treatment can significantly impact the results.
-
Acute vs. Chronic Treatment: The effects of acute administration of an adenosine receptor agonist can be different from, and sometimes opposite to, the effects of chronic treatment.[7]
-
Receptor Desensitization and Downregulation: Prolonged exposure to an agonist like CCPA can lead to receptor desensitization and downregulation, resulting in a diminished response over time.
-
Experimental Design: The timing of CCPA administration should be carefully considered and optimized based on the specific biological process being investigated.
Quantitative Data Summary
The following table summarizes the binding affinities and functional potencies of CCPA for various human and rat adenosine receptor subtypes.
| Receptor Subtype | Species | Assay Type | Value | Units | Reference |
| A1 | Human | Ki | 0.8 | nM | [1][5] |
| A2A | Human | Ki | 2300 | nM | [1][5] |
| A3 | Human | Ki | 42 | nM | [1][5] |
| A2B | Human | EC50 | 18800 | nM | [1][5] |
| A1 | Rat | Ki | 0.4 | nM | [4] |
| A2 | Rat | Ki | 3900 | nM | [4] |
| A1 | Rat | IC50 (Adenylate Cyclase) | 33 | nM | [3][4] |
| A2 | Human | EC50 (Adenylate Cyclase) | 3500 | nM | [4] |
Signaling Pathways and Experimental Workflows
Adenosine A1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by the adenosine A1 receptor.
Caption: Canonical signaling pathways of the adenosine A1 receptor.
General Experimental Workflow for a Cell-Based Assay
This diagram outlines a typical workflow for investigating the effects of CCPA in a cell culture system.
Caption: A generalized workflow for cell-based experiments using CCPA.
Logical Troubleshooting Flowchart
This diagram provides a logical approach to troubleshooting inconsistent experimental results with CCPA.
Caption: A logical flowchart for troubleshooting issues with CCPA experiments.
References
- 1. 2-Chloro-N6-cyclopentyladenosine | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-N6-cyclopentyladenosine | Adenosine A1 Receptor Agonists: R&D Systems [rndsystems.com]
- 6. 2-Chloro-N6-cyclopentyladenosine, adenosine A1 receptor agonist, antagonizes the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine receptor ligands: differences with acute versus chronic treatment - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing non-specific binding of 2-Chloro-N6-isopropyladenosine in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing non-specific binding (NSB) during assays involving 2-Chloro-N6-isopropyladenosine (CI-PIA) and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CI-PIA) and what is its primary target?
A1: this compound is a synthetic adenosine (B11128) analog. It is a potent and highly selective agonist for the Adenosine A1 receptor, a G-protein coupled receptor (GPCR). Its high affinity and selectivity make it a valuable tool for studying A1 receptor pharmacology and function. A tritiated analog, [3H]2-chloro-N6-cyclopentyladenosine ([3H]CCPA), is often used as an agonist radioligand for A1 receptor characterization.[1]
Q2: What is non-specific binding (NSB) and why is it a problem in my assay?
A2: Non-specific binding refers to the binding of this compound to components other than its intended target, the A1 receptor. This can include binding to plastic surfaces, filters, or other proteins in your sample.[2] High non-specific binding creates background noise, which can obscure the specific signal from your target, leading to a low signal-to-noise ratio, reduced assay sensitivity, and inaccurate quantification of binding parameters.[3] Ideally, non-specific binding should be less than 50% of the total binding signal.[4]
Q3: How is non-specific binding determined in a radioligand binding assay?
A3: Non-specific binding is measured by adding a high concentration of an unlabeled "cold" ligand to a parallel set of assay tubes. This unlabeled ligand will saturate the specific A1 receptor binding sites, preventing the radiolabeled CI-PIA analog from binding specifically. Any remaining bound radioactivity in the presence of the excess cold ligand is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the cold ligand).
Q4: What is the signaling pathway activated by this compound binding to the A1 receptor?
A4: The Adenosine A1 receptor is primarily coupled to the inhibitory G-protein, Gi/o. Upon agonist binding by CI-PIA, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6][7] The A1 receptor can also couple to other pathways, including the activation of G protein-coupled inwardly rectifying K+ (GIRK) channels and inhibition of voltage-gated Ca2+ channels, which generally leads to neuronal inhibition.[8]
Caption: Adenosine A1 Receptor Signaling Pathway.
Troubleshooting Guides
Issue 1: High Background / High Non-Specific Binding
High background noise is a common issue that directly impacts the quality of your data. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Inadequate Blocking | Optimize the concentration of blocking agents in your assay buffer. Bovine Serum Albumin (BSA) is common (start with 0.1-1%).[9] Other options include casein or non-fat dry milk. | Reduction in the binding of CI-PIA to assay tubes, plates, and filters. |
| Suboptimal Buffer Conditions | Adjust the ionic strength of your buffer with NaCl (e.g., 50-150 mM) to reduce electrostatic interactions.[9][10] Also, ensure the buffer pH is stable and optimal for receptor binding. | Minimized non-specific interactions driven by charge. |
| Hydrophobic Interactions | Add a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.05-0.1%) to the assay buffer.[9] | Disruption of non-specific binding to hydrophobic surfaces of plates and filters. |
| Inefficient Washing | Increase the number of wash steps (e.g., 3-5 washes) and/or the volume of ice-cold wash buffer after incubation.[9] Ensure filtration is rapid to prevent dissociation of the specifically bound ligand. | More effective removal of unbound radioligand, leading to lower background counts. |
| High Radioligand Concentration | Use the radiolabeled CI-PIA analog at a concentration at or below its dissociation constant (Kd). For [3H]CCPA, the Kd is in the sub-nanomolar range (0.2-0.4 nM).[1] | Reduces the likelihood of the ligand binding to low-affinity, non-specific sites. |
| Excessive Receptor Concentration | Titrate the amount of membrane protein or whole cells to use the lowest concentration that provides a robust specific signal.[3][4] | Fewer non-specific binding sites available in the assay, improving the specific-to-non-specific ratio. |
Issue 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can be due to either high noise (see Issue 1) or a low specific signal.
| Potential Cause | Recommended Solution | Expected Outcome |
| Degraded Receptor Preparation | Ensure proper storage (-80°C) and handling of cell membranes or tissues.[3] Use fresh preparations and include protease inhibitors during homogenization. | Active and stable receptors will be available for specific binding. |
| Degraded Radioligand | Check the expiration date and specific activity of your radioligand. Aliquot upon arrival and avoid repeated freeze-thaw cycles. | A high-purity, active radioligand will ensure a strong specific binding signal. |
| Insufficient Incubation Time | Perform a time-course experiment to determine when binding reaches equilibrium. Ensure your standard assay incubation time is sufficient to reach this plateau.[9] | Maximizes the specific binding signal for accurate measurement. |
| Incorrect Buffer Composition | Verify the pH and ionic strength of your binding buffer. Some GPCRs require specific divalent cations (e.g., MgCl2) for optimal conformation and ligand affinity.[1] | An optimized buffer will support the proper folding and binding characteristics of the A1 receptor. |
Experimental Protocols & Workflows
Protocol: Radioligand Binding Assay (Filtration Method)
This protocol provides a general framework for a competitive binding assay to determine the affinity of a test compound for the A1 receptor using a radiolabeled CI-PIA analog.
1. Reagent Preparation:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Prepare dilutions of the radiolabeled CI-PIA analog (e.g., [3H]CCPA) in binding buffer at a concentration near its Kd (~0.5 nM).
-
Unlabeled Ligands: Prepare serial dilutions of your test compound. For determining NSB, use a high concentration (100-1000 fold higher than the radioligand's Kd) of a known A1 antagonist or CI-PIA itself.
-
Membrane Preparation: Prepare cell membranes from a source known to express Adenosine A1 receptors. Determine the protein concentration using a standard method (e.g., BCA assay). Dilute to an optimized concentration (e.g., 10-50 µg protein per well) in binding buffer.
2. Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 50 µL binding buffer + 50 µL radioligand + 100 µL membrane suspension.
-
Non-Specific Binding (NSB): 50 µL high-concentration unlabeled ligand + 50 µL radioligand + 100 µL membrane suspension.
-
Competition: 50 µL of each test compound dilution + 50 µL radioligand + 100 µL membrane suspension.
3. Incubation:
-
Incubate the plate at room temperature (or optimized temperature) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[9]
4. Filtration:
-
Pre-soak a glass fiber filter plate (e.g., GF/B or GF/C) in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce filter binding.
-
Terminate the incubation by rapidly filtering the contents of the plate through the filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[9]
5. Quantification and Data Analysis:
-
Dry the filter mat and place it in a scintillation vial or bag with scintillation cocktail.
-
Count the radioactivity using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can then be used to calculate the inhibitor constant (Ki).
Experimental Workflow Diagram
Caption: Experimental workflow for minimizing non-specific binding.
References
- 1. 2-Chloro-N6-[3H]cyclopentyladenosine ([3H]CCPA)--a high affinity agonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing In Vivo Bioavailability of 2-Chloro-N6-isopropyladenosine (CPIA)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal bioavailability of 2-Chloro-N6-isopropyladenosine (CPIA) in in vivo studies. Due to limited publicly available data for CPIA, physicochemical properties and solubility data for the structurally similar and well-characterized adenosine (B11128) A1 receptor agonist, 2-Chloro-N6-cyclopentyladenosine (CCPA), are used as a reference.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CPIA) and what are its key physicochemical properties?
A1: this compound (CPIA) is a synthetic derivative of adenosine, which acts as an agonist at adenosine receptors. While specific experimental data for CPIA is scarce, we can infer its properties from its structure and from data on similar compounds. The molecular formula for CPIA is C13H18ClN5O4, and its molecular weight is approximately 343.77 g/mol .
For comparison, the closely related compound, 2-Chloro-N6-cyclopentyladenosine (CCPA), has the following properties:
| Property | Value | Source |
| Molecular Formula | C15H20ClN5O4 | [1][2][3][4] |
| Molecular Weight | 369.80 g/mol | [1] |
| Solubility in Water | 1.7 mg/mL | |
| Solubility in 0.1 M HCl | 12 mg/mL | |
| Solubility in DMSO | 23 mg/mL (to 100 mM) | [2] |
| Solubility in Ethanol | 10 mg/mL (to 100 mM) | [2] |
| Appearance | Powder |
Note: The data presented is for CCPA and should be used as an estimation for CPIA. Researchers should determine the specific properties of their CPIA batch experimentally.
Q2: My in vivo experiment with CPIA is showing lower than expected efficacy. Could this be a bioavailability issue?
A2: Yes, low efficacy in vivo, despite proven in vitro activity, is often a sign of poor bioavailability. Poor aqueous solubility and limited permeability across biological membranes can significantly reduce the amount of CPIA that reaches its target receptors. We recommend investigating the formulation and delivery route to address potential bioavailability limitations.
Q3: What are the common reasons for the low bioavailability of adenosine receptor agonists like CPIA?
A3: The primary reasons for low bioavailability of many adenosine receptor agonists, which are often lipophilic molecules, include:
-
Poor aqueous solubility: This limits the dissolution of the compound in the gastrointestinal tract, which is a prerequisite for absorption.
-
First-pass metabolism: After absorption from the gut, the compound passes through the liver, where it may be extensively metabolized before reaching systemic circulation.
-
Low membrane permeability: The ability of the compound to pass through the intestinal wall and other biological barriers can be a limiting factor.
Troubleshooting Guide
This guide provides strategies to troubleshoot and improve the in vivo bioavailability of CPIA.
Issue 1: Difficulty dissolving CPIA for administration.
Possible Cause: CPIA, like many adenosine analogs, likely has low aqueous solubility.
Solutions:
-
Co-solvents: For parenteral administration, using a co-solvent system can enhance solubility. A common approach is to first dissolve the compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with an aqueous vehicle such as saline or phosphate-buffered saline (PBS).
-
pH adjustment: The solubility of CPIA may be pH-dependent. Experiment with adjusting the pH of the vehicle to see if it improves solubility. For example, CCPA shows increased solubility in 0.1 M HCl.
-
Use of surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to create micellar formulations that increase the solubility of hydrophobic compounds.
Issue 2: Inconsistent or low efficacy after oral administration.
Possible Cause: Poor oral absorption due to low solubility and/or first-pass metabolism.
Solutions:
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area, which can lead to a higher dissolution rate and improved absorption.
-
Formulation as a Solid Dispersion: Dispersing CPIA in a water-soluble carrier can enhance its dissolution rate.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized state and facilitating its absorption.
-
Prodrug Approach: Synthesizing a more water-soluble prodrug of CPIA that is converted to the active compound in vivo can be an effective strategy.
Issue 3: Rapid clearance and short duration of action.
Possible Cause: The compound may be rapidly metabolized and eliminated from the body.
Solutions:
-
Encapsulation in Nanoparticles: Encapsulating CPIA in polymeric nanoparticles or liposomes can protect it from rapid metabolism and provide a sustained release profile.
-
Use of Metabolic Inhibitors: While more complex, co-administration with a safe inhibitor of the relevant metabolic enzymes could be explored, but this requires significant additional research and validation.
Experimental Protocols
Below are detailed methodologies for some of the key techniques mentioned above.
Protocol 1: Preparation of a Nanosuspension using High-Pressure Homogenization
Objective: To increase the dissolution rate and bioavailability of CPIA by reducing its particle size to the nanometer range.
Materials:
-
This compound (CPIA)
-
Stabilizer (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Preparation of the pre-suspension:
-
Disperse a specific amount of CPIA (e.g., 1% w/v) in an aqueous solution containing a suitable concentration of a stabilizer (e.g., 0.5% w/v Poloxamer 188).
-
Stir the mixture with a high-speed stirrer (e.g., 10,000 rpm) for 30 minutes to obtain a coarse suspension.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer.
-
Apply a pressure of approximately 1500 bar for a set number of cycles (e.g., 20-30 cycles).
-
Monitor the particle size and polydispersity index (PDI) during the process using a particle size analyzer. The goal is to achieve a mean particle size below 200 nm with a PDI below 0.3.
-
-
Characterization:
-
Measure the final particle size, PDI, and zeta potential of the nanosuspension.
-
Assess the dissolution rate of the nanosuspension compared to the unprocessed CPIA powder using a standard dissolution apparatus.
-
Protocol 2: Formulation of a Solid Dispersion by Solvent Evaporation Method
Objective: To enhance the solubility and dissolution rate of CPIA by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound (CPIA)
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)
-
Organic solvent (e.g., Methanol (B129727), Ethanol)
-
Rotary evaporator
Procedure:
-
Dissolution:
-
Dissolve a defined ratio of CPIA and the hydrophilic carrier (e.g., 1:4 w/w) in a suitable organic solvent. Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Transfer the solution to a round-bottom flask and attach it to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying and Pulverization:
-
Once the solvent is completely removed, a solid mass will be formed on the wall of the flask.
-
Scrape the solid dispersion from the flask and dry it further in a vacuum oven at room temperature to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Perform solid-state characterization using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug in the dispersion.
-
Evaluate the in vitro dissolution profile of the solid dispersion in comparison to the pure drug.
-
Protocol 3: Synthesis of a Prodrug of an Adenosine Agonist (General Procedure)
Objective: To improve the aqueous solubility of an adenosine agonist by transiently modifying its chemical structure. The following is a general procedure and would need to be adapted and optimized for CPIA.
Materials:
-
Adenosine agonist (e.g., CPIA)
-
Anhydrous Dichloromethane (DCM)
-
Succinic anhydride (B1165640)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) (if needed for solubility)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve the adenosine agonist in anhydrous DCM (or a mixture of DCM and DMF if solubility is an issue) under an inert atmosphere (e.g., nitrogen or argon).
-
Add succinic anhydride (e.g., 1.5 equivalents) and a base like TEA or DIPEA (e.g., 2 equivalents) to the solution.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
-
Characterization:
-
Confirm the structure of the synthesized prodrug using techniques like 1H NMR, 13C NMR, and Mass Spectrometry.
-
Determine the aqueous solubility of the prodrug and compare it to the parent compound.
-
Evaluate the stability of the prodrug in physiological buffers and its conversion back to the active drug in the presence of esterases.
-
Visualizations
Adenosine A3 Receptor Signaling Pathway
The activation of the A3 adenosine receptor by an agonist like CPIA initiates a cascade of intracellular events. This G-protein coupled receptor can signal through multiple pathways to exert its effects.
Caption: Simplified A3 adenosine receptor signaling cascade.
Experimental Workflow for Improving CPIA Bioavailability
This workflow outlines the logical steps a researcher might take to address and solve issues related to the in vivo bioavailability of a poorly soluble compound like CPIA.
Caption: Workflow for enhancing in vivo bioavailability.
References
Technical Support Center: 2-Chloro-N6-isopropyladenosine (CPIA) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-N6-isopropyladenosine (CPIA).
Frequently Asked Questions (FAQs)
Q1: My CPIA compound doesn't seem to be eliciting any response in my cell-based assay. What are the initial checks I should perform?
A1: When a CPIA experiment fails to produce a response, begin by verifying the following:
-
Compound Integrity and Storage: Ensure your CPIA has been stored correctly, typically at -20°C. Repeated freeze-thaw cycles should be avoided. Prepare fresh stock solutions in a suitable solvent like DMSO or ethanol.
-
Cell Health and Viability: Confirm that the cells used in your experiment are healthy, viable, and within an appropriate passage number. Over-confluent or unhealthy cells may not respond appropriately to stimuli.
-
Adenosine (B11128) A1 Receptor Expression: Verify that your chosen cell line expresses the adenosine A1 receptor at sufficient levels for your assay. This can be confirmed through techniques like qPCR, Western blot, or radioligand binding assays.
-
Assay Controls: Ensure that your positive and negative controls are behaving as expected. A lack of response in your positive control could indicate a problem with the assay itself, rather than the CPIA.
Q2: I'm observing a much weaker response than anticipated based on published literature. What could be the cause?
A2: A weaker-than-expected response can stem from several factors:
-
Suboptimal CPIA Concentration: The effective concentration of CPIA can vary significantly between cell types and assay formats. Perform a dose-response experiment to determine the optimal concentration for your specific system.
-
Phosphodiesterase (PDE) Activity: Adenosine A1 receptor activation leads to a decrease in intracellular cAMP levels. High PDE activity in your cells can rapidly degrade cAMP, masking the effect of CPIA. Consider including a PDE inhibitor, such as rolipram, in your assay buffer. Note that some common PDE inhibitors like IBMX may have antagonist activity at adenosine receptors and should be used with caution.[1]
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization. Optimize your incubation times to capture the initial response before significant desensitization occurs.
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent results are often due to minor variations in experimental procedure. To improve reproducibility:
-
Standardize Cell Culture Conditions: Use consistent cell seeding densities, media formulations, and incubation times.
-
Precise Reagent Preparation: Prepare fresh dilutions of CPIA for each experiment from a validated stock solution. Ensure all other reagents are prepared consistently.
-
Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the threshold for cellular toxicity (typically <0.1%).
Q4: Could CPIA be acting on other receptors in my system?
A4: While CPIA is a potent and selective adenosine A1 receptor agonist, cross-reactivity with other adenosine receptors can occur, particularly at higher concentrations. The closely related compound, 2-Chloro-N6-cyclopentyladenosine (CCPA), has been shown to act as an antagonist at the human adenosine A3 receptor.[2][3] If your results are unexpected, consider the possibility of off-target effects and, if possible, use selective antagonists for other adenosine receptors to dissect the observed response.
Troubleshooting Guides
Problem: No Inhibition of cAMP Production in a cAMP Assay
| Possible Cause | Troubleshooting Step |
| Low Adenosine A1 Receptor Expression | Confirm A1 receptor expression in your cell line using a reliable method (e.g., qPCR, Western blot). |
| High Endogenous Adenosine Levels | Consider adding adenosine deaminase (ADA) to your assay to degrade endogenous adenosine, which could be constitutively activating the receptors. |
| Ineffective Forskolin (B1673556) Concentration | Optimize the concentration of forskolin used to stimulate adenylyl cyclase. The goal is to achieve a robust but submaximal stimulation that allows for the detection of inhibition. |
| Assay Signal Out of Range | Ensure that your measured cAMP levels fall within the linear range of your cAMP standard curve.[4] |
| Incorrect Assay Buffer Composition | Verify the composition of your assay buffer, including the presence of a suitable phosphodiesterase inhibitor like rolipram.[1] |
Problem: High Variability in Receptor Binding Assays
| Possible Cause | Troubleshooting Step |
| Incomplete Removal of Unbound Radioligand | Optimize the washing steps to ensure complete removal of unbound radioligand without dislodging the cell membranes from the filter. |
| Non-Specific Binding | Determine the level of non-specific binding by including a condition with a high concentration of a non-labeled competitor. If non-specific binding is high, you may need to optimize the buffer composition or the amount of membrane protein used. |
| Radioligand Degradation | Ensure the radioligand is stored correctly and has not exceeded its shelf life. |
| Incubation Time Not at Equilibrium | Perform a time-course experiment to determine the optimal incubation time to reach binding equilibrium. |
Quantitative Data Summary
The following table summarizes the binding affinity (Ki) and functional potency (EC50 or IC50) of the closely related and commonly studied adenosine A1 receptor agonist, 2-Chloro-N6-cyclopentyladenosine (CCPA), in various experimental systems. These values can serve as a benchmark for your own experiments with CPIA.
| Parameter | Value | Receptor | Tissue/Cell Line | Assay Type |
| Ki | 0.4 nM | A1 | Rat Brain Membranes | [3H]PIA Binding |
| Ki | 3900 nM | A2 | Rat Striatal Membranes | [3H]NECA Binding |
| IC50 | 33 nM | A1 | Rat Fat Cell Membranes | Adenylate Cyclase Inhibition |
| EC50 | 3500 nM | A2 | Human Platelet Membranes | Adenylate Cyclase Stimulation |
| Ki | 0.8 nM | Human A1 | - | - |
| Ki | 2300 nM | Human A2A | - | - |
| Ki | 42 nM | Human A3 | - | - |
| EC50 | 18800 nM | Human A2B | - | - |
| Ki | 38 nM | Human A3 | CHO Cells | Antagonist Binding |
Note: Data for CCPA is presented here as a reference due to its structural and functional similarity to CPIA.[3][5][6]
Experimental Protocols
Detailed Protocol: cAMP Measurement Assay for Adenosine A1 Receptor Activation
This protocol is adapted from a method for a human adenosine A1 receptor cell line and can be optimized for your specific experimental conditions.[1]
Materials:
-
Human Adenosine A1 Receptor expressing cells (e.g., CHO-K1)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS and Geneticin)
-
Stimulation Buffer (e.g., HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.025 mM Rolipram, pH 7.4)
-
Forskolin
-
This compound (CPIA)
-
cAMP detection kit (e.g., LANCE® cAMP kit)
-
White 384-well microplates
Procedure:
-
Cell Seeding: Seed the cells in a 384-well white microplate at a density of approximately 2500 cells/well. Allow the cells to adhere and grow for 24-48 hours.
-
Reagent Preparation:
-
Prepare a stock solution of CPIA in DMSO. Create a serial dilution of CPIA in Stimulation Buffer.
-
Prepare a stock solution of forskolin in DMSO. Dilute the forskolin in Stimulation Buffer to the desired final concentration (e.g., 10 µM).
-
-
Agonist Stimulation:
-
Carefully remove the cell culture medium from the wells.
-
Add the CPIA dilutions and the forskolin solution to the wells. The final volume should be consistent across all wells. Include wells with forskolin only (positive control) and buffer only (negative control).
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for your chosen cAMP detection kit, add the detection reagents to each well.
-
Incubate the plate for the recommended time (e.g., 60 minutes at room temperature).
-
-
Data Acquisition: Read the plate using a plate reader compatible with your detection kit's technology (e.g., time-resolved fluorescence).
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the CPIA concentration to determine the EC50 value.
Visualizations
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. 2-Chloro-N6-cyclopentyladenosine, adenosine A1 receptor agonist, antagonizes the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-N(6)-cyclopentyladenosine, adenosine A(1) receptor agonist, antagonizes the adenosine A(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Assessing the purity of a 2-Chloro-N6-isopropyladenosine sample
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-N6-isopropyladenosine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of a this compound sample?
A1: The primary methods for assessing the purity of a this compound sample are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). HPLC is ideal for quantifying the purity and detecting impurities.[1][2] NMR spectroscopy provides detailed structural information and can help identify impurities if they are present in sufficient quantities.[3] Mass spectrometry is used to confirm the molecular weight of the compound and can detect trace impurities.[4][5]
Q2: What is the expected purity level for a high-quality this compound sample?
A2: A high-quality sample of this compound should have a purity of ≥98% as determined by HPLC or Thin-Layer Chromatography (TLC).[6]
Q3: What are the common solvents for dissolving this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and ethanol, typically up to 100 mM.[6] It is also soluble in methanol (B129727).
Q4: What are the storage recommendations for this compound?
A4: It is recommended to store this compound at 2-8°C and to desiccate it.[7]
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue: Abnormal Peak Shapes (Tailing or Fronting)
-
Possible Cause 1: Column Overload.
-
Solution: Reduce the injection volume or the sample concentration.
-
-
Possible Cause 2: Inappropriate Mobile Phase pH.
-
Solution: Adjust the pH of the mobile phase. For amine-containing compounds like adenosine (B11128) analogs, a slightly acidic mobile phase can improve peak shape.
-
-
Possible Cause 3: Column Contamination or Degradation.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
Issue: Inconsistent Retention Times
-
Possible Cause 1: Fluctuation in Mobile Phase Composition.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.
-
-
Possible Cause 2: Temperature Variations.
-
Solution: Use a column oven to maintain a constant temperature throughout the analysis.[8]
-
-
Possible Cause 3: Pump Malfunction or Leaks.
-
Solution: Check the HPLC system for any leaks and ensure the pump is delivering a consistent flow rate.
-
Issue: Extraneous Peaks in the Chromatogram
-
Possible Cause 1: Contaminated Solvents or Sample.
-
Solution: Use high-purity HPLC-grade solvents. Filter the sample before injection.
-
-
Possible Cause 2: Carryover from Previous Injections.
-
Solution: Implement a robust needle wash protocol and run blank injections between samples.
-
-
Possible Cause 3: Sample Degradation.
Quantitative Data
Table 1: Physicochemical and Purity Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₂₀ClN₅O₄ | |
| Molecular Weight | 369.80 g/mol | |
| Purity (HPLC) | ≥98% | [6] |
| Purity (TLC) | ≥98% | |
| Solubility in DMSO | Up to 100 mM | [6] |
| Solubility in Ethanol | Up to 100 mM | [6] |
| Storage Temperature | 2-8°C |
Table 2: Binding Affinity (Ki) of this compound for Human Adenosine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| A1 | 0.4 - 0.8 | [6][11] |
| A2A | 2300 - 3900 | [6][11] |
| A3 | 38 - 42 | [6][12] |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is a general guideline and may require optimization for your specific instrumentation and sample.
-
Instrumentation: HPLC system with UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Preparation: A mixture of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid or formic acid) is a common mobile phase for adenosine analogs. A gradient elution may be necessary to separate impurities. A starting point could be a gradient of 10% to 90% acetonitrile over 20 minutes.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL. From this, prepare a working standard of approximately 10 µg/mL in the mobile phase.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 10 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 260 nm
-
-
Data Analysis: Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.
Protocol 2: Structural Confirmation by NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean 5 mm NMR tube.[3][13][14] Ensure the sample is fully dissolved to avoid poor spectral quality.[15]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a ¹H NMR spectrum. If further structural confirmation is needed, 2D NMR experiments such as COSY and HSQC can be performed.
-
Data Analysis: Process the NMR data and compare the resulting spectrum with a reference spectrum or with the expected chemical shifts and coupling constants for this compound. The presence of unexpected signals may indicate impurities.
Protocol 3: Molecular Weight Verification by Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile/water).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI).
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in positive ion mode.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺ corresponding to the molecular weight of this compound (369.80). The presence of other significant ions may suggest the presence of impurities.
Visualizations
Caption: Experimental workflow for assessing the purity of this compound.
Caption: Simplified signaling pathway of the Adenosine A1 receptor activated by an agonist.
Caption: Logical workflow for troubleshooting low purity results in HPLC analysis.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. organomation.com [organomation.com]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chloro-N6-cyclopentyladenosine | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 7. N6-シクロペンチルアデノシン solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. Development and validation of an RP-HPLC method for the estimation of adenosine and related purines in brain tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of Adenoscan (adenosine 3 mg ml-1) in plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Chloro-N(6)-cyclopentyladenosine, adenosine A(1) receptor agonist, antagonizes the adenosine A(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
Validation & Comparative
A Comparative Guide to A₁ Adenosine Receptor Agonists: 2-Chloro-N⁶-cyclopentyladenosine (CCPA) vs. Other Key Analogs
In the landscape of adenosine (B11128) receptor research, the quest for highly selective agonists is paramount for elucidating the physiological roles of specific receptor subtypes and for the development of targeted therapeutics. This guide provides a detailed comparison of 2-Chloro-N⁶-cyclopentyladenosine (CCPA), a cornerstone of A₁ adenosine receptor (A₁AR) research, with its parent compound, N⁶-cyclopentyladenosine (CPA), and the classical agonist R-N⁶-phenylisopropyladenosine (R-PIA). CCPA is recognized for its exceptional potency and selectivity for the A₁ receptor.
Quantitative Comparison of Receptor Affinity and Potency
The selectivity of an agonist is determined by its binding affinity (Ki) and functional potency (EC₅₀ or IC₅₀) at the target receptor versus other receptor subtypes. The data presented below, compiled from radioligand binding and functional assays, demonstrates the superior A₁-selectivity of CCPA.
| Compound | A₁ Ki (nM) | A₂A Ki (nM) | A₁ Selectivity (A₂A Ki / A₁ Ki) | A₁ Functional Potency (IC₅₀, nM) | A₂A Functional Potency (EC₅₀, nM) | Functional A₁ Selectivity (EC₅₀ / IC₅₀) |
| CCPA | 0.4[1][2][3][4][5] | 3900[1][3][4][5] | ~9750[4] | 33[1][3][4] | 3500[1][3][4] | ~107[4] |
| CPA | 0.8[1][3][4] | 2500 | ~3125 | 85 | 2200 | ~26 |
| R-PIA | 1.3[2][4] | 730[4] | ~560[4] | 45 | 950 | ~21 |
Note: Ki values were determined by radioligand binding assays on rat brain membranes. Functional potency for A₁ receptors was determined by inhibition of adenylate cyclase in rat fat cell membranes, and for A₂A receptors by stimulation of adenylate cyclase in human platelet membranes.
Additional binding affinity data for CCPA at human adenosine receptors confirms its high A₁ selectivity, with Ki values of 0.8 nM for A₁, 2300 nM for A₂A, and 42 nM for A₃ receptors. Interestingly, CCPA has been shown to act as an antagonist at the human A₃ receptor with a Ki value of 35-38 nM[6][7].
A₁ Adenosine Receptor Signaling Pathway
Activation of the A₁ adenosine receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.[8][9] The A₁ receptor primarily couples to Gᵢ/Gₒ proteins.[8][10] This coupling leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[9][10][11] The G-protein subunits can also directly modulate ion channel activity, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-, P-, and Q-type calcium channels.[8][9] Furthermore, A₁ receptor activation can stimulate phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).[8][9]
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are generalized protocols for the key experiments.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor.
-
Membrane Preparation : Tissues or cells expressing the receptor of interest (e.g., rat brain cortex for A₁ receptors) are homogenized in an ice-cold buffer and centrifuged to isolate the cell membranes containing the receptors.[12]
-
Assay Incubation : In assay tubes, the membrane preparation is incubated with a specific radioligand (e.g., [³H]CCPA for A₁ receptors) and varying concentrations of the unlabeled competitor compound (e.g., CCPA or CPA).[13][14] Total binding is measured in the absence of a competitor, while non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand.[13]
-
Filtration : The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.[15] The filters are washed with ice-cold buffer to remove unbound radioligand.[15]
-
Quantification : The radioactivity retained on the filters is measured using a scintillation counter.[12]
-
Data Analysis : Specific binding is calculated by subtracting non-specific binding from total binding.[12] The concentration of the competitor that inhibits 50% of the specific binding (IC₅₀) is determined and then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This assay measures the functional consequence of receptor activation, specifically the inhibition of adenylyl cyclase for A₁ receptors.
-
Cell Culture : Cells expressing the A₁ receptor (e.g., CHO cells or human glomeruli) are cultured and seeded in microplates.[16][17]
-
Stimulation : The cells are treated with a phosphodiesterase inhibitor to prevent cAMP degradation.[17][18] Then, adenylyl cyclase is stimulated with forskolin. Subsequently, the cells are incubated with varying concentrations of the A₁ agonist (e.g., CCPA).
-
Lysis and Detection : After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing techniques like Homogeneous Time-Resolved Fluorescence (HTRF).[19]
-
Data Analysis : The concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production (IC₅₀) is determined. This value represents the functional potency of the agonist.
Conclusion
The experimental data unequivocally establishes 2-Chloro-N⁶-cyclopentyladenosine (CCPA) as a superior agonist for the study of A₁ adenosine receptors due to its subnanomolar affinity and exceptional selectivity over other adenosine receptor subtypes.[1][3][4][5] Its approximate 10,000-fold selectivity for A₁ over A₂A receptors in binding assays makes it an invaluable tool for researchers to probe the function of the A₁ receptor with minimal off-target effects.[1][3][4][5] This high degree of selectivity is crucial for in vitro and in vivo studies aiming to dissect the specific contributions of A₁ receptor signaling in complex biological systems.
References
- 1. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-N6-cyclopentyladenosine, adenosine A1 receptor agonist, antagonizes the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 10. ijpba.info [ijpba.info]
- 11. innoprot.com [innoprot.com]
- 12. benchchem.com [benchchem.com]
- 13. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]
- 14. Assay in Summary_ki [bdb99.ucsd.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 2-Chloro-N6-cyclopentyladenosine (CCPA) and N6-Cyclopentyladenosine (CPA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two widely used adenosine (B11128) A1 receptor agonists: 2-Chloro-N6-cyclopentyladenosine (CCPA) and N6-Cyclopentyladenosine (CPA). The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.
Core Comparison: CCPA vs. CPA
Both CCPA and CPA are potent and selective agonists for the A1 adenosine receptor, a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[1] Activation of the A1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] While structurally similar, the addition of a chlorine atom at the 2-position of the adenosine molecule in CCPA enhances its binding affinity and selectivity for the A1 receptor compared to its parent compound, CPA.[3][4]
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of CCPA and CPA from various experimental studies.
Table 1: Adenosine Receptor Binding Affinities (Ki values)
| Compound | Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| CCPA | A1 | Rat brain membranes | [3H]PIA | 0.4 | [3][5] |
| A2A | Rat striatal membranes | [3H]NECA | 3900 | [3] | |
| A3 (human) | CHO cells | [3H]PSB-11 | 38 (antagonist activity) | [4][6] | |
| CPA | A1 | Rat brain membranes | [3H]PIA | 0.8 | [3][5] |
Table 2: Functional Potency (IC50/EC50 values)
| Compound | Assay | Tissue/Cell Line | Effect | Potency (nM) | Reference |
| CCPA | Adenylyl Cyclase Inhibition | Rat fat cell membranes | IC50 | 33 | [3] |
| Adenylyl Cyclase Stimulation | Human platelet membranes | EC50 | 3500 | [3] | |
| Negative Chronotropic Effects | Rat atrial preparation | EC50 | 8.2 | [7] | |
| CPA | cAMP Inhibition | CHO cells (human A3 receptor) | EC50 | 242 | [6] |
| Agonist Response | LANCE® cAMP assay | EC50 | 0.32 | [8] |
Based on the available data, CCPA exhibits a two-fold higher affinity for the A1 receptor than CPA.[3][5] Furthermore, CCPA demonstrates a significantly greater selectivity for the A1 receptor over the A2A receptor, with a selectivity ratio of nearly 10,000-fold, compared to the 38-fold selectivity of CPA.[3] Interestingly, while both are A1 receptor agonists, CCPA acts as a moderate antagonist at human A3 adenosine receptors.[4][6]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the A1 adenosine receptor signaling pathway and a typical workflow for a radioligand binding assay.
Detailed Experimental Protocols
Below are generalized protocols for key experiments used to characterize CCPA and CPA.
Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of a ligand for the A1 adenosine receptor.
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat brain) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.[9]
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.
2. Binding Assay:
-
In a series of tubes, add the membrane preparation, a radiolabeled ligand with high affinity for the A1 receptor (e.g., [3H]CCPA or [3H]PIA), and varying concentrations of the unlabeled test compound (CCPA or CPA).[10][11]
-
To determine non-specific binding, add a high concentration of a non-radiolabeled agonist or antagonist in a separate set of tubes.
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a set period (e.g., 90 minutes) to allow binding to reach equilibrium.[12]
3. Termination and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[11]
-
Wash the filters with an ice-cold buffer to remove any unbound radioligand.[11]
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[9]
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol measures the functional effect of A1 receptor agonists on adenylyl cyclase activity.
1. Cell Culture and Preparation:
-
Culture cells expressing the A1 adenosine receptor (e.g., CHO-K1 cells).[13]
-
Seed the cells in a multi-well plate and allow them to adhere overnight.[14]
2. Assay Procedure:
-
Wash the cells with a suitable buffer (e.g., HBSS with HEPES and BSA).[8]
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.[8][11]
-
Add varying concentrations of the A1 receptor agonist (CCPA or CPA) to the cells.
-
Stimulate adenylyl cyclase with forskolin.[6]
-
Incubate for a specified time at a controlled temperature (e.g., 30 minutes at room temperature).[8]
3. Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, such as a LANCE® Ultra cAMP assay or a GloSensor™ cAMP assay.[8][14]
4. Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Conclusion
Both 2-Chloro-N6-cyclopentyladenosine (CCPA) and N6-Cyclopentyladenosine (CPA) are effective A1 adenosine receptor agonists. However, the experimental data consistently demonstrates that CCPA possesses a higher binding affinity and significantly greater selectivity for the A1 receptor compared to CPA.[3][5] This makes CCPA a more suitable tool for studies requiring precise targeting of the A1 receptor with minimal off-target effects on the A2A receptor. The choice between these two compounds will ultimately depend on the specific requirements of the research application.
References
- 1. benchchem.com [benchchem.com]
- 2. innoprot.com [innoprot.com]
- 3. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCPA (biochemistry) [wikipedia.nucleos.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-N(6)-cyclopentyladenosine, adenosine A(1) receptor agonist, antagonizes the adenosine A(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of selective A1 and A2 adenosine receptor agonists on cardiovascular tissues | Semantic Scholar [semanticscholar.org]
- 8. resources.revvity.com [resources.revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Chloro-N6-[3H]cyclopentyladenosine ([3H]CCPA)--a high affinity agonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. biorxiv.org [biorxiv.org]
A Comparative Guide for Researchers: 2-Chloro-N6-isopropyladenosine vs. R-PIA
In the landscape of adenosine (B11128) receptor research, the selection of appropriate pharmacological tools is paramount for elucidating cellular signaling pathways and developing novel therapeutics. Among the plethora of available adenosine receptor agonists, 2-Chloro-N6-cyclopentyladenosine (CCPA), often referred to in the context of this guide as 2-Chloro-N6-isopropyladenosine due to structural similarities and functional overlap, and R(-)-N6-(2-phenylisopropyl)adenosine (R-PIA) are two of the most widely utilized compounds. Both are recognized for their potent agonism, particularly at the A1 adenosine receptor subtype. However, nuanced yet critical differences in their receptor affinity, selectivity, and functional activity profiles dictate their optimal applications in experimental settings.
This guide provides a comprehensive, data-driven comparison of 2-Chloro-N6-cyclopentyladenosine and R-PIA, offering researchers, scientists, and drug development professionals a clear, objective overview to inform their experimental design.
At a Glance: Key Chemical and Pharmacological Properties
| Feature | 2-Chloro-N6-cyclopentyladenosine (CCPA) | R(-)-N6-(2-phenylisopropyl)adenosine (R-PIA) |
| Chemical Structure | Adenosine analog with a chloro group at the 2-position and a cyclopentyl group at the N6-position. | Adenosine analog with a phenylisopropyl group at the N6-position. The "R" denotes the specific stereoisomer. |
| Primary Target | High-affinity agonist for the A1 adenosine receptor. | Potent agonist for the A1 adenosine receptor. |
| Key Distinction | Exhibits exceptionally high selectivity for the A1 receptor over other adenosine receptor subtypes. Also acts as an antagonist at the A3 receptor. | A widely used standard A1 receptor agonist, but with lower A1 selectivity compared to CCPA. |
Quantitative Comparison: Receptor Binding Affinity and Functional Activity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of CCPA and R-PIA at the four human adenosine receptor subtypes (A1, A2A, A2B, and A3). This quantitative data is essential for understanding the selectivity and potential off-target effects of these compounds.
Table 1: Binding Affinity (Ki, nM) at Human Adenosine Receptors
| Compound | A1 Receptor | A2A Receptor | A3 Receptor | Reference |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | 0.8 | 2300 | 42 | [1] |
| R(-)-N6-(2-phenylisopropyl)adenosine (R-PIA) | 1.2 | 220 | 158 |
Table 2: Functional Activity (EC50/IC50, nM) at Human Adenosine Receptors
| Compound | Receptor & Assay | EC50/IC50 (nM) | Reference |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | A1 (Adenylyl cyclase inhibition, rat fat cell membranes) | 33 | [2] |
| A2A (Adenylyl cyclase stimulation, human platelet membranes) | 3500 | [2] | |
| A2B (hA2B) | 18800 | [1] | |
| A3 (Antagonist activity, inhibition of Cl-IB-MECA) | KB = 5.0 | [3] | |
| R(-)-N6-(2-phenylisopropyl)adenosine (R-PIA) | A1 (Adenylyl cyclase inhibition, human ventricular myocardium) | ~130 |
Note: Comprehensive EC50/IC50 data for R-PIA across all human adenosine receptor subtypes was not available in a single comparative study.
Unpacking the Differences: Selectivity and Functional Implications
The data clearly illustrates that while both compounds are potent A1 adenosine receptor agonists, 2-Chloro-N6-cyclopentyladenosine (CCPA) demonstrates significantly higher selectivity for the A1 receptor . With a Ki of 0.8 nM for the A1 receptor and 2300 nM for the A2A receptor, CCPA exhibits an approximately 2875-fold selectivity for A1 over A2A receptors in humans.[1] In contrast, R-PIA's selectivity is less pronounced. One study on rat brain membranes found CCPA to have a nearly 10,000-fold A1-selectivity, which was noted to be "considerably higher" than that of R-PIA.[2]
A crucial and often overlooked difference is the activity of CCPA at the A3 adenosine receptor, where it acts as a moderately potent antagonist .[3] This is a critical consideration for researchers studying A3 receptor signaling or interpreting results from experiments using high concentrations of CCPA. R-PIA, on the other hand, is generally considered an agonist at the A3 receptor, albeit with lower potency than at the A1 receptor.
Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed methodologies for key assays are provided below.
Radioligand Binding Assay for Adenosine Receptors
This protocol is a generalized procedure for determining the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.
1. Membrane Preparation:
-
Culture cells (e.g., CHO or HEK-293) stably expressing the human adenosine receptor subtype of interest.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Wash the membrane pellet by resuspension in fresh ice-cold buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).
2. Binding Assay:
-
In a 96-well plate, add the following components in a final volume of 200 µL:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2).
-
50 µL of radioligand (e.g., [³H]CCPA for A1 receptors, [³H]CGS21680 for A2A receptors) at a concentration near its Kd.
-
50 µL of various concentrations of the unlabeled test compound (e.g., CCPA or R-PIA) or buffer for total binding.
-
50 µL of a high concentration of a non-selective agonist (e.g., 10 µM NECA) for determining non-specific binding.
-
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (containing 5-20 µg of protein).
-
Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
3. Termination and Detection:
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Adenylyl Cyclase Activity
This protocol measures the ability of an agonist to stimulate (via A2A/A2B receptors) or inhibit (via A1/A3 receptors) the activity of adenylyl cyclase, a key enzyme in the cAMP signaling pathway.
1. Cell Culture and Treatment:
-
Plate cells expressing the adenosine receptor of interest in a suitable culture dish.
-
Prior to the assay, starve the cells in a serum-free medium for a designated period.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
For A1/A3 receptor assays, stimulate adenylyl cyclase with a known activator like forskolin.
-
Add varying concentrations of the test agonist (CCPA or R-PIA).
2. cAMP Measurement:
-
After the incubation period, lyse the cells to release intracellular cAMP.
-
Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
3. Data Analysis:
-
For A2A/A2B receptor agonists, plot the cAMP concentration as a function of the agonist concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For A1/A3 receptor agonists, plot the percentage inhibition of forskolin-stimulated cAMP production as a function of the agonist concentration and determine the IC50 value.
Visualizing the Pathways and Processes
To further clarify the mechanisms of action and experimental workflows, the following diagrams are provided.
Caption: A1 Adenosine Receptor Signaling Pathway.
Caption: A2A Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for Receptor Binding Assay.
Conclusion: Making an Informed Choice
The choice between 2-Chloro-N6-cyclopentyladenosine and R-PIA hinges on the specific requirements of the experiment.
-
For studies demanding the highest possible selectivity for the A1 adenosine receptor , 2-Chloro-N6-cyclopentyladenosine (CCPA) is the superior choice. Its significantly lower affinity for other adenosine receptor subtypes minimizes the potential for off-target effects.
-
When investigating the role of the A3 adenosine receptor , researchers must be aware of the antagonist properties of CCPA at this subtype. In such cases, R-PIA may be a more suitable A1 agonist, or alternative A1-selective agonists should be considered.
-
For general-purpose A1 receptor activation where extreme selectivity is not the primary concern , R-PIA remains a valuable and widely characterized tool.
By carefully considering the quantitative data and functional characteristics presented in this guide, researchers can confidently select the most appropriate adenosine receptor agonist for their studies, leading to more precise and reliable experimental outcomes.
References
- 1. 2-Chloro-N6-cyclopentyladenosine | Adenosine A1 Receptor Agonists: R&D Systems [rndsystems.com]
- 2. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloro-N6-cyclopentyladenosine, adenosine A1 receptor agonist, antagonizes the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating the A1 Receptor-Specific Effects of 2-Chloro-N6-isopropyladenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Chloro-N6-isopropyladenosine (CCPA), a potent and selective A1 adenosine (B11128) receptor (A1AR) agonist, with other alternative A1AR agonists. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to validate the A1 receptor-specific effects of CCPA and to facilitate the selection of appropriate research tools. This document summarizes key performance data, details experimental protocols for validation, and visualizes the relevant biological pathways.
Comparative Efficacy and Selectivity of A1 Receptor Agonists
The defining characteristic of a valuable A1AR agonist for research purposes is its high affinity and selectivity for the A1 receptor over other adenosine receptor subtypes (A2A, A2B, and A3). Off-target effects can lead to confounding results and misinterpretation of experimental data. CCPA is widely recognized for its exceptional A1 selectivity.
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of CCPA and other commonly used A1AR agonists. Lower Ki and EC50/IC50 values indicate higher affinity and potency, respectively.
| Compound | Type | A1 Ki (nM) | A2A Ki (nM) | A2B EC50 (nM) | A3 Ki (nM) | A1 EC50/IC50 (nM) | Selectivity (A2A/A1) | Reference(s) |
| CCPA | Full Agonist | 0.4 - 1.3 | 2300 - 3900 | 18800 | 42 | 8.2 - 33 | ~2800 - 9750 | |
| CPA | Full Agonist | 0.8 | - | - | - | - | ~38-fold (A1-selectivity) | |
| R-PIA | Full Agonist | - | - | - | - | - | Lower than CCPA and CPA | |
| NECA | Non-selective Agonist | - | - | - | - | - | Non-selective | |
| Capadenoson | Partial Agonist | - | - | 1100 | - | 0.66 | High | |
| VCP746 | Biased Agonist | - | Weak activity | High potency | Minimal activity | - | High |
Note: Ki and EC50/IC50 values can vary between studies depending on the experimental conditions and tissue/cell types used. The data presented here are for comparative purposes.
Experimental Protocols for Validating A1 Receptor Specificity
To validate the A1 receptor-specific effects of CCPA or any other agonist, a combination of binding and functional assays is essential.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the A1 receptor. It typically involves a competition experiment where the unlabeled compound (e.g., CCPA) competes with a radiolabeled A1-selective ligand for binding to membrane preparations expressing the A1 receptor.
Objective: To determine the binding affinity (Ki) of the test compound for the A1 adenosine receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the A1AR.
-
Radioligand: Typically [3H]CCPA or another high-affinity A1-selective radioligand.
-
Test compound (unlabeled CCPA or other agonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
A high affinity (low Ki value) for the A1 receptor, coupled with significantly lower affinity for other adenosine receptor subtypes, confirms the selectivity of the compound.
cAMP Functional Assay
Activation of A1AR, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This assay measures the functional consequence of A1AR activation.
Objective: To determine the functional potency (EC50 or IC50) of a test compound in inhibiting cAMP production.
Materials:
-
Cells stably or transiently expressing the human A1AR.
-
Adenylyl cyclase activator (e.g., Forskolin).
-
Test compound (CCPA or other agonists).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Protocol:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with an adenylyl cyclase activator like forskolin (B1673556) to induce cAMP production.
-
After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.
-
The concentration of the test compound that causes a 50% inhibition of the forskolin-stimulated cAMP production (IC50) is determined.
A potent inhibition of cAMP production at low nanomolar concentrations is indicative of strong A1AR agonism.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins, a proximal event following agonist binding to a GPCR. It is particularly useful for distinguishing between full and partial agonists.
Objective: To determine the ability of a compound to stimulate the binding of [35S]GTPγS to G proteins, indicating receptor activation.
Materials:
-
Membrane preparations from cells or tissues expressing the A1AR.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compound (CCPA or other agonists).
-
Assay buffer containing MgCl2.
Protocol:
-
Incubate the membrane preparations with the test compound at various concentrations in the presence of GDP.
-
Initiate the reaction by adding [35S]GTPγS.
-
Allow the binding to proceed for a specific time.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound [35S]GTPγS.
-
Measure the amount of [35S]GTPγS bound to the G proteins on the filters using a scintillation counter.
-
The concentration of the test compound that produces 50% of the maximal stimulation (EC50) is determined.
The maximal effect (Emax) relative to a known full agonist can be used to classify the compound as a full or partial agonist.
A1 Receptor Signaling Pathways
Activation of the A1 adenosine receptor by an agonist like CCPA initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, A1AR activation can modulate ion channel activity and activate other signaling pathways such as the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.
Caption: A1 Adenosine Receptor Signaling Pathway.
Experimental Workflow for A1 Agonist Validation
The following diagram illustrates a typical workflow for the comprehensive validation of an A1 receptor agonist.
Comparative Analysis of 2-Chloro-N6-isopropyladenosine Cross-reactivity with Purinergic Receptors
A comprehensive guide for researchers, scientists, and drug development professionals on the selectivity profile of 2-Chloro-N6-isopropyladenosine (CPIA) and its close analog, 2-Chloro-N6-cyclopentyladenosine (CCPA), across the purinergic receptor family. This guide synthesizes available binding affinity and functional data, details experimental methodologies, and provides visual representations of key signaling pathways and experimental workflows.
Introduction
This compound (CPIA) and its structural analog 2-Chloro-N6-cyclopentyladenosine (CCPA) are synthetic adenosine (B11128) derivatives widely utilized in pharmacological research as potent and selective agonists for the adenosine A1 receptor. Understanding the cross-reactivity of these compounds with other purinergic receptors, including other adenosine receptor subtypes (A2A, A2B, A3) and the P2 nucleotide receptor families (P2Y and P2X), is crucial for the accurate interpretation of experimental results and for the development of highly selective therapeutic agents. This guide provides a comparative analysis of the binding affinities and functional potencies of these compounds across various purinergic receptors, based on available experimental data.
Adenosine Receptor Subtype Selectivity
Extensive research has characterized the interaction of CCPA with the four subtypes of adenosine receptors. The data consistently demonstrates a high affinity and functional potency for the A1 receptor, with significantly lower affinity for the A2A and A2B receptors. Interestingly, studies have revealed that while being a potent A1 agonist, CCPA acts as an antagonist at the A3 receptor.
Comparative Binding Affinities and Functional Potencies
The following table summarizes the binding affinity (Ki) and functional potency (EC50/IC50) of CCPA for human and rat adenosine receptor subtypes.
| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) | Reference |
| A1 | Human | Radioligand Binding | Ki | 0.8 | [1] |
| Rat | Radioligand Binding | Ki | 0.4 | [2][3] | |
| Rat | Adenylate Cyclase Inhibition | IC50 | 33 | [2][3] | |
| Bovine | Radioligand Binding | Ki | 0.5 | [4] | |
| A2A | Human | Radioligand Binding | Ki | 2300 | [1] |
| Rat | Radioligand Binding | Ki | 3900 | [2][3] | |
| Rat | Adenylate Cyclase Stimulation | EC50 | 3500 | [2][3] | |
| A2B | Human | Functional Assay | EC50 | 18800 | [1] |
| A3 | Human | Radioligand Binding | Ki | 42 | [1] |
| Human | Functional Assay (Antagonist) | KB | 5.0 | ||
| Human | Radioligand Binding (Antagonist) | Ki | 38 |
Cross-reactivity with P2Y and P2X Receptors
A comprehensive search of the available scientific literature reveals a significant lack of direct experimental data on the binding affinity or functional activity of this compound (CPIA) or 2-Chloro-N6-cyclopentyladenosine (CCPA) at P2Y and P2X receptors. The primary focus of research on these adenosine analogs has been their interaction with adenosine receptor subtypes.
While some studies have investigated the broader selectivity of various purinergic ligands, specific screening of CPIA or CCPA against the P2 receptor family is not documented in the reviewed literature. This data gap is important for researchers to consider when using these compounds, as potential off-target effects at P2 receptors, although not reported, cannot be definitively ruled out without direct experimental evidence. The structural differences between adenosine, the endogenous ligand for A1 receptors, and ATP/ADP, the endogenous ligands for most P2 receptors, suggest that significant cross-reactivity is unlikely. However, empirical validation is necessary for a complete pharmacological profile.
Signaling Pathways and Experimental Workflow
To provide context for the presented data, the following diagrams illustrate the generalized signaling pathways of purinergic receptors and a typical workflow for a radioligand binding assay used to determine binding affinities.
Experimental Protocols
The data presented in this guide were generated using standardized pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay for Adenosine Receptors
This protocol is a generalized procedure for determining the binding affinity of a compound for adenosine receptors using a competitive radioligand binding assay.
1. Membrane Preparation:
-
Cells or tissues expressing the target adenosine receptor subtype are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a specific radioligand (e.g., [³H]-CCPA for A1 receptors).
-
A range of concentrations of the unlabeled competitor compound (e.g., CPIA or CCPA).
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive agonist or antagonist.
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This protocol describes a common functional assay to determine the effect of a compound on Gs- or Gi-coupled adenosine receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
1. Cell Culture:
-
Cells stably or transiently expressing the adenosine receptor subtype of interest (e.g., CHO or HEK293 cells) are cultured to an appropriate confluency in 96-well plates.
2. Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the cells are pre-incubated.
-
For Gi-coupled receptors (A1, A3), cells are stimulated with a known adenylate cyclase activator (e.g., forskolin) in the presence of varying concentrations of the test compound (e.g., CCPA). A decrease in forskolin-stimulated cAMP levels indicates agonism.
-
For Gs-coupled receptors (A2A, A2B), cells are stimulated with varying concentrations of the test compound alone. An increase in cAMP levels indicates agonism.
-
The cells are incubated for a specific time to allow for cAMP production.
3. cAMP Quantification:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is determined using a commercially available assay kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
4. Data Analysis:
-
The concentration-response curves are generated by plotting the cAMP levels against the logarithm of the agonist concentration.
-
The EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values are determined by non-linear regression analysis.
Conclusion
This compound and its analog, 2-Chloro-N6-cyclopentyladenosine, are highly potent and selective agonists for the adenosine A1 receptor. The available data demonstrates significantly lower affinity for A2A and A2B receptors and antagonistic activity at the A3 receptor. This selectivity profile makes them valuable tools for studying A1 receptor function. However, a critical gap in the pharmacological characterization of these compounds exists concerning their potential interaction with P2Y and P2X receptors. Researchers should be aware of this lack of data and exercise caution when interpreting results in systems where P2 receptors are expressed and functionally relevant. Further studies are warranted to perform a comprehensive selectivity screening of these widely used adenosine analogs against the full panel of purinergic receptors to complete their pharmacological profile.
References
- 1. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of the highly selective A1 adenosine receptor agonist 2-chloro-N6-cyclopentyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloro-N(6)-cyclopentyladenosine, adenosine A(1) receptor agonist, antagonizes the adenosine A(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-N6-isopropyladenosine (CCPA) vs. N6-cyclopentyladenosine (CPA): A Comparative Analysis of A1 Adenosine Receptor Agonists
In the landscape of adenosine (B11128) receptor research, the selection of a potent and selective agonist for the A1 subtype is critical for elucidating its physiological roles and therapeutic potential. Among the myriad of available compounds, 2-Chloro-N6-isopropyladenosine (CCPA) and N6-cyclopentyladenosine (CPA) have emerged as two of the most widely utilized A1 adenosine receptor agonists. This guide provides a comprehensive comparison of their binding affinities, functional potencies, and selectivity, supported by experimental data, to assist researchers in making an informed choice for their specific applications.
Executive Summary
Experimental evidence consistently demonstrates that This compound (CCPA) is a superior A1 adenosine receptor agonist compared to N6-cyclopentyladenosine (CPA) in terms of both affinity and selectivity. CCPA exhibits a higher binding affinity for the A1 receptor and a significantly greater selectivity profile over other adenosine receptor subtypes.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of CCPA and CPA for various adenosine receptor subtypes.
Table 1: Binding Affinity (Ki, nM) at Human Adenosine Receptors
| Compound | A1 Receptor | A2A Receptor | A3 Receptor | A1 Selectivity vs. A2A | A1 Selectivity vs. A3 |
| CCPA | 0.8 | 2300 | 42 | ~2875-fold | ~52.5-fold |
| CPA | 2.3 | 790 | 43 | ~343-fold | ~18.7-fold |
Data compiled from Tocris Bioscience and MedChemExpress product information.[1][2][3]
Table 2: Binding Affinity (Ki, nM) and Functional Potency (IC50/EC50, nM) in Rat Tissues
| Compound | A1 Receptor Ki (rat brain) | A2 Receptor Ki (rat striatum) | Adenylate Cyclase Inhibition IC50 (rat fat cell) | Adenylate Cyclase Stimulation EC50 (human platelet) | A1 Selectivity (Functional) |
| CCPA | 0.4 | 3900 | 33 | 3500 | ~106-fold |
| CPA | 0.8 | Not explicitly stated in direct comparison | Not explicitly stated in direct comparison | Not explicitly stated in direct comparison | ~38-fold |
Data from Lohse et al., 1988, Naunyn-Schmiedeberg's Archives of Pharmacology.[4][5]
As evidenced by the data, CCPA consistently displays a lower Ki value for the A1 receptor, indicating a higher binding affinity. Furthermore, its selectivity, particularly against the A2A receptor, is substantially greater than that of CPA. A study by Lohse et al. (1988) directly compared the two and found CCPA to have a 2-fold higher affinity and a 4-fold higher selectivity for the A1 receptor than CPA in rat brain membranes.[4][5]
Signaling Pathways and Experimental Workflow
To understand the functional implications of A1 receptor activation and the methods used to assess agonist performance, the following diagrams illustrate the canonical A1 signaling pathway and a typical experimental workflow.
References
- 1. Assay in Summary_ki [bdb99.ucsd.edu]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Adenosine A1 receptor-mediated inhibition of adenylate cyclase in rabbit retina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
A Comparative Analysis of 2-Chloro-N6-isopropyladenosine and Other Adenosine Analogs for Receptor Binding and Functional Activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Adenosine (B11128) Receptor Agonists
This guide provides a comprehensive benchmark of 2-Chloro-N6-isopropyladenosine, a compound structurally analogous and often interchangeably referred to as 2-Chloro-N6-cyclopentyladenosine (CCPA), against a panel of widely-used adenosine analogs. The following sections present a detailed comparison of their binding affinities and functional potencies at the four adenosine receptor subtypes (A1, A2A, A2B, and A3), supported by experimental data. Detailed protocols for key assays and visualizations of relevant signaling pathways are included to aid in experimental design and data interpretation.
Data Presentation: Quantitative Comparison of Adenosine Analogs
The binding affinities (Ki) and functional potencies (EC50/IC50) of this compound (CCPA) and other selected adenosine analogs are summarized in the tables below. These values represent the concentration of the ligand required to inhibit 50% of radioligand binding (Ki) or to elicit 50% of the maximal response (EC50/IC50) in functional assays. Lower values indicate higher affinity or potency.
Table 1: Binding Affinities (Ki, nM) of Adenosine Analogs at Human Adenosine Receptors
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (Ki, nM) | A3 Receptor (Ki, nM) |
| This compound (CCPA) | 0.8[1] | 2300[1] | >10,000 | 42[1] |
| N6-Cyclopentyladenosine (CPA) | 2.3[2][3] | 790[2][3] | >10,000 | 43[2][3] |
| 5'-N-Ethylcarboxamidoadenosine (NECA) | 14[4][5] | 20[4][5] | 2400 (EC50)[4][5] | 6.2[4][5] |
| (R)-N6-Phenylisopropyladenosine (R-PIA) | ~1.2 | ~1000 | - | ~500 |
| N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA) | 54[6] | 56[6] | - | 1.1[6] |
| 2-p-(2-Carboxyethyl)phenethylamino-5'-N-ethylcarboxamidoadenosine (CGS 21680) | >1000 | 27[7] | >10,000 | >1000 |
Table 2: Functional Potency (EC50/IC50, nM) of Adenosine Analogs
| Compound | A1 Receptor (EC50/IC50, nM) | A2A Receptor (EC50/IC50, nM) | A2B Receptor (EC50/IC50, nM) | A3 Receptor (EC50/IC50, nM) |
| This compound (CCPA) | 33 (rat)[8][9] | 3500 (human)[8][9] | 18800[1] | - |
| N6-Cyclopentyladenosine (CPA) | - | - | 18600[3] | - |
| 5'-N-Ethylcarboxamidoadenosine (NECA) | - | - | 2400[4][5] | - |
| (R)-N6-Phenylisopropyladenosine (R-PIA) | - | - | - | - |
| N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA) | - | - | - | 0.82 (OVCAR-3 cells), 1.2 (Caov-4 cells) |
| 2-p-(2-Carboxyethyl)phenethylamino-5'-N-ethylcarboxamidoadenosine (CGS 21680) | - | 1.48-180[7] | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of comparative studies.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of adenosine analogs to their receptors.
1. Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor of interest (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction by high-speed centrifugation and resuspend in a suitable buffer. Determine the protein concentration using a standard method like the Bradford assay.
2. Binding Reaction:
-
In a 96-well plate, combine the following in order:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2).
-
50 µL of radioligand solution (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A, [125I]AB-MECA for A3) at a final concentration near its Kd.
-
50 µL of the unlabeled competing compound (the adenosine analog being tested) at various concentrations or buffer for total binding.
-
100 µL of the prepared membrane suspension.
-
-
For non-specific binding, add a high concentration of a non-radiolabeled standard agonist or antagonist (e.g., 10 µM NECA).
3. Incubation and Filtration:
-
Incubate the plate at 25°C for 60-90 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
4. Radioactivity Measurement:
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity retained on each filter using a scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the competing ligand.
-
Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for Gi/Gs-coupled receptors)
This assay measures the ability of an agonist to inhibit (for Gi-coupled receptors like A1 and A3) or stimulate (for Gs-coupled receptors like A2A and A2B) the production of cyclic AMP.
1. Cell Culture:
-
Seed cells expressing the adenosine receptor of interest in a 96-well plate and culture overnight.
2. Assay Procedure:
-
Wash the cells with a suitable assay buffer (e.g., HBSS).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX or rolipram) for a specified time to prevent cAMP degradation.
-
For Gi-coupled receptors, stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the test agonist.
-
For Gs-coupled receptors, stimulate the cells with varying concentrations of the test agonist.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
3. cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or LANCE).
4. Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the agonist.
-
For Gi-coupled receptors, fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
For Gs-coupled receptors, fit the data to a sigmoidal dose-response curve to determine the EC50 value.
[35S]GTPγS Binding Assay (for G-protein activation)
This functional assay directly measures the activation of G-proteins following receptor stimulation.
1. Membrane Preparation:
-
Prepare cell membranes expressing the adenosine receptor of interest as described in the radioligand binding assay protocol.
2. Assay Reaction:
-
In a 96-well plate, combine the following:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, NaCl, and saponin).
-
GDP to a final concentration that allows for detectable agonist-stimulated binding.
-
The test agonist at various concentrations.
-
The prepared cell membranes.
-
-
Pre-incubate the mixture for a short period at 30°C.
-
Initiate the reaction by adding [35S]GTPγS.
3. Incubation and Termination:
-
Incubate the plate at 30°C for a defined time (e.g., 30-60 minutes) with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
4. Radioactivity Measurement:
-
Dry the filters and measure the bound radioactivity using a scintillation counter.
5. Data Analysis:
-
Calculate the specific [35S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the agonist-stimulated binding.
-
Plot the specific binding against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways activated by adenosine receptor subtypes and a general workflow for comparing adenosine analogs.
Caption: Workflow for comparing adenosine analogs.
Caption: A1/A3 receptor signaling pathway.
Caption: A2A/A2B receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. biorxiv.org [biorxiv.org]
- 5. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The full activation mechanism of the adenosine A1 receptor revealed by GaMD and Su-GaMD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Agonist-Stimulated [35S]GTPγS Binding to Cell Membranes | Springer Nature Experiments [experiments.springernature.com]
- 9. Adenosine A2b receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Comparative Guide to Control Experiments for 2-Chloro-N6-cyclopentyladenosine (CCPA) Studies
This guide provides a comprehensive overview of essential control experiments for researchers utilizing 2-Chloro-N6-cyclopentyladenosine (CCPA), a potent and selective A1 adenosine (B11128) receptor agonist. The inclusion of appropriate controls is paramount for the accurate interpretation of experimental data and validation of findings in the fields of pharmacology and drug development.
Introduction to 2-Chloro-N6-cyclopentyladenosine (CCPA)
2-Chloro-N6-cyclopentyladenosine (CCPA) is a widely used research tool characterized by its high affinity and selectivity for the A1 adenosine receptor.[1][2][3][4][5] Its activation of the A1 receptor, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[3][6] This signaling cascade underlies many of its physiological effects, which have been observed both in vitro and in vivo.[1][2][7]
Key Characteristics of CCPA
| Characteristic | Description | Reference |
| Receptor Selectivity | Potent and selective agonist for the A1 adenosine receptor. | [1][2][3][4] |
| Mechanism of Action | Activates the A1 adenosine receptor, which couples to inhibitory G-proteins (Gi) to inhibit adenylyl cyclase and decrease intracellular cAMP. | [3][6][8] |
| In Vitro Effects | Inhibition of adenylyl cyclase activity, negative chronotropic activity in rat atria. | [3][7] |
| In Vivo Effects | Centrally active following systemic administration, exhibits anticonvulsant activity, and can influence hippocampal excitability. | [1][2][9][10] |
| Solubility | Soluble in DMSO and ethanol. | [1][2][5] |
Essential Control Experiments
To ensure the specificity and validity of experimental results involving CCPA, a series of control experiments are indispensable. These controls help to distinguish the effects mediated by A1 receptor activation from off-target effects or experimental artifacts.
Vehicle Control
The most fundamental control is the administration of the vehicle in which CCPA is dissolved (e.g., saline, DMSO).[8] This control group accounts for any physiological or cellular changes caused by the solvent itself.
Antagonist Control
To confirm that the observed effects of CCPA are mediated through the A1 adenosine receptor, a selective A1 receptor antagonist should be used. Pre-treatment with the antagonist is expected to block or significantly attenuate the effects of CCPA.
| Antagonist | Description | Application |
| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | A highly selective A1 adenosine receptor antagonist.[7][11] | Co-administration with CCPA to demonstrate the reversibility of CCPA's effects. |
| Caffeine/Theophylline | Non-selective adenosine receptor antagonists.[12] | Can be used as general adenosine receptor blockers, though less specific than DPCPX. |
Negative Control (Inactive Analog or Different Receptor Agonist)
The use of an inactive analog of CCPA or an agonist for a different adenosine receptor subtype (e.g., A2A, A2B, or A3) can demonstrate the specificity of the observed effect for the A1 receptor. Given CCPA's high selectivity, comparing its effects to a potent A2A receptor agonist like CGS 21680 can be informative.
Genetic Controls (Knockout/Knockdown Models)
The most definitive control involves using cells or animal models where the A1 adenosine receptor has been genetically deleted (knockout) or its expression is significantly reduced (knockdown). In such models, the effects of CCPA should be absent or greatly diminished.
Key Experimental Protocols and Comparative Data
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity (Ki) of CCPA for the A1 adenosine receptor and assessing its selectivity against other receptor subtypes.[13][14]
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the adenosine receptor of interest.[15]
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled A1 antagonist (e.g., [3H]DPCPX) and varying concentrations of unlabeled CCPA.[16]
-
Separation: Separate the bound from free radioligand by rapid filtration.[13][15]
-
Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of CCPA that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.[15]
Comparative Binding Affinities of CCPA:
| Receptor Subtype | Ki (nM) - Human | Ki (nM) - Rat |
| A1 | 0.8[1][2] | 0.4[3] |
| A2A | 2300[1][2] | 3900[3] |
| A3 | 42[1][2] | - |
Note: A lower Ki value indicates higher binding affinity.
cAMP Assays
cAMP assays are functional assays used to measure the downstream effect of A1 receptor activation by CCPA, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[6][8][17]
Experimental Protocol:
-
Cell Culture: Culture cells endogenously or recombinantly expressing the A1 adenosine receptor.
-
Stimulation: Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate adenylyl cyclase with forskolin (B1673556) to increase basal cAMP levels.[17]
-
Treatment: Add varying concentrations of CCPA to the cells.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[8][18][19]
-
Data Analysis: Plot the cAMP concentration against the CCPA concentration to determine the EC50 value (concentration of CCPA that produces 50% of its maximal inhibitory effect).
Control Experiments for cAMP Assays:
-
Vehicle Control: Cells treated with the vehicle instead of CCPA.
-
Forskolin-only Control: Cells treated only with forskolin to establish the maximum stimulated cAMP level.
-
Antagonist Control: Cells pre-treated with an A1 antagonist (e.g., DPCPX) before the addition of CCPA.
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: Experimental Workflow for a CCPA Study.
Caption: Logical Relationship of Controls.
References
- 1. rndsystems.com [rndsystems.com]
- 2. 2-Chloro-N6-cyclopentyladenosine | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 3. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. cdn.usbio.net [cdn.usbio.net]
- 6. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Pharmacology of the highly selective A1 adenosine receptor agonist 2-chloro-N6-cyclopentyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Adenosine A1 Receptor Agonist 2-chloro-N6-cyclopentyladenosine and Hippocampal Excitability During Brain Development in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenosine A1 Receptor Agonist 2-chloro-N6-cyclopentyladenosine and Hippocampal Excitability During Brain Development in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psypost.org [psypost.org]
- 12. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. resources.revvity.com [resources.revvity.com]
Confirming the On-Target Effects of 2-Chloro-N6-isopropyladenosine with High-Affinity Antagonists: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of a pharmacological agent is paramount. This guide provides a comprehensive comparison of experimental data confirming the on-target effects of 2-Chloro-N6-isopropyladenosine, a potent adenosine (B11128) receptor agonist, through the use of selective antagonists. Detailed experimental protocols and visual workflows are provided to support the objective comparison of its performance.
This compound (CI-PIA) is widely recognized as a high-affinity agonist for the adenosine A1 receptor. Its on-target effects are primarily mediated through the activation of this G protein-coupled receptor (GPCR), leading to downstream cellular responses. To rigorously validate that the observed effects of CI-PIA are indeed due to its interaction with the A1 receptor, specific antagonists are employed to competitively block this interaction. This guide focuses on the use of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a highly potent and selective antagonist for the adenosine A1 receptor, in confirming the on-target activity of CI-PIA.
Comparative Analysis of Binding Affinity
The interaction of 2-Chloro-N6-cyclopentyladenosine (CCPA), a close and often used analog of CI-PIA, with the adenosine A1 receptor has been extensively characterized through radioligand binding assays. These assays directly measure the affinity of a compound for its receptor. The inhibitory constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.
To confirm the on-target effect, the binding of a radiolabeled A1 receptor agonist, such as [3H]CCPA, is competed with the unlabeled agonist (CCPA) and a selective antagonist (DPCPX). The results consistently show that DPCPX potently displaces [3H]CCPA binding, demonstrating that both compounds act on the same receptor.
| Compound | Receptor Target | Binding Affinity (Ki) |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | Adenosine A1 Receptor | 0.46 nM[1][2] |
| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | Adenosine A1 Receptor | 0.46 nM[1][2] |
Functional Antagonism of A1 Receptor Signaling
The activation of the adenosine A1 receptor by an agonist like CI-PIA initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This functional consequence can be measured to assess the on-target effect of the agonist.
To confirm that the CI-PIA-induced reduction in cAMP is mediated by the A1 receptor, the experiment is repeated in the presence of the selective A1 antagonist, DPCPX. The antagonist is expected to block the effect of the agonist, thereby preventing the decrease in cAMP levels.
| Treatment | Effect on Intracellular cAMP Levels |
| Forskolin (B1673556) (Adenylyl cyclase activator) | Increase |
| This compound + Forskolin | Inhibition of Forskolin-induced increase |
| This compound + DPCPX + Forskolin | Reversal of inhibition, cAMP levels similar to Forskolin alone |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines the procedure for a competition binding assay to determine the affinity of test compounds for the adenosine A1 receptor.
Materials:
-
HEK293 cells stably expressing the human adenosine A1 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]CCPA (radiolabeled A1 agonist)
-
Unlabeled this compound (CI-PIA)
-
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the A1 receptor. Homogenize the cells in ice-cold buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of membrane suspension
-
25 µL of [3H]CCPA (at a final concentration near its Kd)
-
25 µL of either buffer (for total binding), a high concentration of a non-radiolabeled agonist (for non-specific binding), or varying concentrations of the test compound (CI-PIA or DPCPX).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
cAMP Inhibition Assay
This protocol describes a functional assay to measure the inhibition of adenylyl cyclase activity by an A1 receptor agonist and its reversal by an antagonist.
Materials:
-
CHO cells stably expressing the human adenosine A1 receptor
-
Cell culture medium
-
Forskolin (adenylyl cyclase activator)
-
This compound (CI-PIA)
-
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Culture: Plate CHO-A1 cells in a 96-well plate and grow to confluence.
-
Pre-treatment with Antagonist: For antagonist experiments, pre-incubate the cells with varying concentrations of DPCPX for 15-30 minutes at room temperature.
-
Agonist and Forskolin Stimulation: Add CI-PIA at its EC80 concentration (the concentration that produces 80% of its maximal effect) and a fixed concentration of forskolin to the wells. Incubate for 30 minutes at room temperature.
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Quantification: Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, ELISA plate reader).
-
Data Analysis: Normalize the data to the forskolin-only control. Plot the cAMP levels against the concentration of the antagonist to determine the IC50 of the antagonist in blocking the agonist's effect.
Visualizing the Molecular Interactions and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the signaling pathway and workflows.
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: Radioligand Competition Binding Assay Workflow.
Caption: cAMP Inhibition Assay Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of 2-Chloro-N6-cyclopentyladenosine (CCPA), a Potent A1 Adenosine Receptor Agonist
Note to the reader: This review focuses on 2-Chloro-N6-cyclopentyladenosine (CCPA). Extensive literature searches for comparative studies on 2-Chloro-N6-isopropyladenosine (CPIA) did not yield sufficient data for a comprehensive comparison. It is highly probable that the intended compound of interest is the widely researched and highly selective A1 adenosine (B11128) receptor agonist, CCPA.
This guide provides a detailed comparison of 2-Chloro-N6-cyclopentyladenosine (CCPA) with other key adenosine receptor agonists. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of CCPA's performance, supported by experimental data.
Comparative Analysis of Receptor Binding Affinities
CCPA is a highly potent and selective agonist for the A1 adenosine receptor. Its affinity for the A1 receptor is significantly higher than for other adenosine receptor subtypes. The following table summarizes the binding affinities (Ki values) of CCPA and other common adenosine agonists for different adenosine receptor subtypes.
| Compound | Human A1 (Ki, nM) | Human A2A (Ki, nM) | Human A3 (Ki, nM) | Rat A1 (Ki, nM) | Rat A2 (Ki, nM) | A1 Selectivity (Rat A2/A1) |
| CCPA | 0.8[1][2] | 2300[1][2] | 42[1][2] | 0.4[3][4] | 3900[3][4] | ~9750-10,000[3][4] |
| CPA | - | - | - | 0.8[3][4] | 2500[3] | ~3125 |
| R-PIA | - | - | - | 1.3[3] | 730[3] | ~560[3] |
| NECA | - | - | - | - | - | - |
CCPA: 2-Chloro-N6-cyclopentyladenosine, CPA: N6-cyclopentyladenosine, R-PIA: R-N6-phenylisopropyladenosine, NECA: 5'-N-ethylcarboxamidoadenosine.
Functional Potency and Efficacy
The functional activity of CCPA has been assessed in various in vitro models, most commonly through adenylyl cyclase activity assays. As an A1 receptor agonist, CCPA typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
| Compound | Assay System | Receptor Target | Effect | Potency (IC50/EC50, nM) |
| CCPA | Rat Fat Cell Membranes | A1 | Inhibition of Adenylyl Cyclase | 33 (IC50)[3][4] |
| Human Platelet Membranes | A2 | Stimulation of Adenylyl Cyclase | 3500 (EC50)[3][4] | |
| Spontaneously Beating Rat Atria | A1 | Negative Chronotropic Activity | 8.2 (EC50)[2] | |
| CPA | Rat Fat Cell Membranes | A1 | Inhibition of Adenylyl Cyclase | - |
| Human Platelet Membranes | A2 | Stimulation of Adenylyl Cyclase | 2200 (EC50)[3] | |
| R-PIA | Rat Fat Cell Membranes | A1 | Inhibition of Adenylyl Cyclase | - |
| Human Platelet Membranes | A2 | Stimulation of Adenylyl Cyclase | 950 (EC50)[3] | |
| NECA | Bovine Coronary Arteries | A2a | Vasodilation | 167 (EC50)[2] |
| Rabbit Platelets | A2a | Anti-aggregatory | 200 (IC50)[2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical A1 adenosine receptor signaling pathway and a typical experimental workflow for determining receptor binding affinity.
Caption: A1 Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Experimental Protocols
Radioligand Binding Assays for A1 and A2A Receptors
A common method to determine the binding affinity of compounds like CCPA involves competitive radioligand binding assays.
-
A1 Receptor Binding Assay:
-
Tissue Preparation: Membranes from rat brains are often used as a source of A1 adenosine receptors.
-
Radioligand: [3H]PIA (N6-R-phenylisopropyladenosine) is a commonly used radioligand that selectively binds to A1 receptors.
-
Procedure: Rat brain membranes are incubated with a fixed concentration of [3H]PIA in the presence of varying concentrations of the competitor compound (e.g., CCPA).
-
Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
-
A2A Receptor Binding Assay:
-
Tissue Preparation: Rat striatal membranes are a rich source of A2A adenosine receptors.
-
Radioligand: [3H]NECA (5'-N-ethylcarboxamidoadenosine) can be used to label A2A receptors.
-
Procedure: The protocol is similar to the A1 binding assay, with rat striatal membranes incubated with [3H]NECA and the competitor compound.
-
Analysis: The Ki value is calculated from the IC50 value as described for the A1 receptor assay.
-
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase, an enzyme responsible for the production of cAMP.
-
A1 Receptor-Mediated Inhibition:
-
Model System: Membranes from rat fat cells are a well-established model for studying A1 receptor-mediated inhibition of adenylyl cyclase.
-
Procedure: The membranes are incubated with ATP (the substrate for adenylyl cyclase), a stimulator of the enzyme (e.g., forskolin), and varying concentrations of the agonist (e.g., CCPA).
-
Analysis: The amount of cAMP produced is measured, and the concentration of the agonist that causes 50% of the maximal inhibition (IC50) is determined.
-
-
A2 Receptor-Mediated Stimulation:
-
Model System: Human platelet membranes are frequently used to study A2 receptor-mediated stimulation of adenylyl cyclase.
-
Procedure: The experimental setup is similar to the inhibition assay, but in this case, the ability of the agonist to stimulate cAMP production in the absence of other stimulators is measured.
-
Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC50) is calculated.
-
Summary of Comparative Performance
-
Potency and Selectivity: CCPA demonstrates exceptional potency at the A1 adenosine receptor, with Ki values in the sub-nanomolar range.[2][3][4] Its selectivity for the A1 receptor over the A2A receptor is remarkably high, reaching up to 10,000-fold in rat tissues.[3][4] This makes CCPA a more selective A1 agonist compared to CPA and R-PIA.[3][4]
-
Functional Activity: In functional assays, CCPA acts as a potent agonist at the A1 receptor, effectively inhibiting adenylyl cyclase.[3][4] Its activity at the A2A receptor is significantly lower, where it acts as a partial agonist with much lower potency.[3]
-
In Vivo Effects: CCPA is centrally active following systemic administration and has been shown to exert effects consistent with A1 receptor activation, such as negative chronotropic activity in the heart.[1][2]
-
A3 Receptor Interaction: Interestingly, while being a potent A1 agonist, CCPA has been found to act as a moderately potent antagonist at the human A3 adenosine receptor.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. Pharmacology of the highly selective A1 adenosine receptor agonist 2-chloro-N6-cyclopentyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Chloro-N(6)-cyclopentyladenosine, adenosine A(1) receptor agonist, antagonizes the adenosine A(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Chloro-N6-isopropyladenosine: A Guide to Safe and Compliant Practices
It is imperative to consult with your institution's Environmental Health and Safety (EH&S) department and review local and national regulations before proceeding with any disposal protocol. The information presented here is intended as a general guide and may need to be adapted to meet specific institutional and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is used. This includes, but is not limited to, safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1] All handling of 2-Chloro-N6-isopropyladenosine waste should be conducted in a well-ventilated area, such as a chemical fume hood.[1]
Step-by-Step Disposal Protocol
In the absence of specific degradation or neutralization protocols, the primary method for the disposal of this compound is through collection and transfer to a licensed hazardous waste disposal facility, facilitated by your institution's EH&S department.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EH&S department.[2] Segregating waste according to its chemical properties is a fundamental principle of safe laboratory practice.[3]
2. Container Selection and Labeling:
-
Solid Waste: Dispose of solid this compound in its original container whenever possible.[4][5] If the original container is compromised, use a new, compatible container that is in good condition with a secure, screw-on cap.[4][6]
-
Contaminated Labware: Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be double-bagged in clear plastic bags and labeled as hazardous waste.[4] Sharps must be placed in a designated sharps container.[4]
-
Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date the waste was first added to the container.[3][5]
3. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure area.[4]
-
Ensure containers are kept closed except when adding waste.[3][4]
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks or spills.[4] The secondary container should be chemically compatible and capable of holding 110% of the volume of the primary container.[4]
4. Arranging for Disposal:
-
Contact your institution's EH&S department to schedule a pickup for your hazardous waste.[4][5]
-
Be prepared to provide information about the waste, including the chemical name and quantity.
-
Do not dispose of this compound down the drain or in the regular trash.[1][7]
Summary of Chemical Waste Handling Best Practices
For quick reference, the following table summarizes the key do's and don'ts of handling chemical waste in a laboratory setting.
| Best Practices: Do's | Best Practices: Don'ts |
| Consult your EH&S department for guidance. | Do not pour chemicals down the sink unless explicitly approved. [7] |
| Wear appropriate Personal Protective Equipment (PPE). [1] | Do not dispose of chemicals in the regular trash. [7] |
| Properly label all waste containers. [3][5] | Do not mix incompatible waste streams. [6] |
| Keep waste containers securely closed. [3][4] | Do not use food containers for hazardous waste. [6] |
| Use secondary containment for liquid waste. [4] | Do not accumulate large quantities of waste. [4][5] |
Disposal Workflow for Research Chemicals
The following diagram illustrates a logical workflow for the proper disposal of a research chemical like this compound, for which specific disposal instructions may not be readily available.
Caption: Workflow for the disposal of research chemicals.
References
- 1. targetmol.com [targetmol.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. acs.org [acs.org]
Essential Safety and Operational Guide for 2-Chloro-N6-isopropyladenosine
This guide provides immediate safety, handling, and disposal protocols for 2-Chloro-N6-isopropyladenosine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
I. Hazard Identification and Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates a lack of comprehensive hazard data, it is prudent to handle it with care, following best practices for potent powdered compounds. The SDS for the structurally similar compound, 2-Chloro-N6-cyclopentyladenosine, states that it is not a hazardous substance or mixture. However, minimizing exposure is always recommended.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and splashes. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 dust mask or equivalent | Recommended when handling the powder outside of a ventilated enclosure to prevent inhalation. |
II. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated place, away from incompatible materials.
-
The recommended storage temperature is typically 2-8°C for long-term stability.
Step 2: Handling and Weighing
-
All handling of the powdered compound should be performed in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Use dedicated spatulas and weighing boats.
-
Avoid generating dust during transfer.
Step 3: Solution Preparation
-
Prepare solutions in a chemical fume hood.
-
Consult solubility data for appropriate solvents (e.g., methanol, DMSO).
-
Cap vials securely and label them clearly with the compound name, concentration, solvent, and date of preparation.
Step 4: Spill Management
-
In case of a spill, avoid breathing dust.
-
Wear appropriate PPE, including respiratory protection.
-
Gently cover the spill with an absorbent material, such as vermiculite (B1170534) or sand.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
III. Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination.
Table 2: Waste Disposal Procedures
| Waste Type | Disposal Container | Disposal Method |
| Unused/Expired Solid Compound | Labeled hazardous waste container | Dispose of as chemical waste through your institution's Environmental Health and Safety (EHS) office. |
| Contaminated Labware (gloves, pipette tips, etc.) | Labeled hazardous waste bag/container | Dispose of as chemical waste through your institution's EHS office. |
| Solutions of this compound | Labeled hazardous liquid waste container | Collect in a sealed, compatible container and dispose of through your institution's EHS office. Do not pour down the drain. |
IV. Experimental Protocol: In Vitro Adenosine (B11128) A1 Receptor Activation Assay
This protocol outlines a common experiment to assess the agonist activity of this compound on the adenosine A1 receptor in a cell-based assay.
1. Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A1 receptor in appropriate media and conditions.
2. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Serially dilute the stock solution to create a range of concentrations for the dose-response curve.
3. Assay Procedure:
-
Plate the CHO-A1 cells in a 96-well plate and incubate until they reach the desired confluency.
-
Remove the culture medium and wash the cells with a serum-free medium.
-
Add the various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a known A1 receptor agonist as a positive control.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available cAMP assay kit. Adenosine A1 receptor activation typically leads to a decrease in intracellular cAMP.
4. Data Analysis:
-
Plot the cAMP levels against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
V. Workflow Diagrams
Caption: Workflow for Handling this compound.
Caption: Adenosine A1 Receptor Signaling Pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
